Butyl methacrylate
Description
Historical Context and Evolution of Poly(butyl methacrylate) in Polymer Science
The utilization of n-butyl methacrylate (B99206) (n-BMA) in methacrylate polymers traces back to the pioneering work of Otto Rohm and other researchers in the 1920s. gantrade.com This early adoption laid the groundwork for the development of acrylic polymers, which have since become a cornerstone of modern materials science. The evolution of PBMA has been marked by continuous advancements in polymerization techniques and a deeper understanding of its structure-property relationships, enabling its tailored use in increasingly sophisticated applications.
Significance of this compound Monomer in Polymer Synthesis
This compound (BMA), with the chemical formula C₄H₉O₂CC(CH₃)=CH₂, is a colorless liquid and a crucial monomer for the preparation of methacrylate polymers. wikipedia.org It is an ester of methacrylic acid and serves as a raw material component in polymer synthesis. jamorin.com BMA is a functional monomer characterized by a highly reactive methacrylate group, which facilitates its participation in various polymerization reactions. jamorin.com
BMA readily forms homopolymers, such as poly(n-butyl methacrylate), and can be copolymerized with a diverse range of other monomers. These include acrylic acid and its salts, amides, and esters, as well as other methacrylates, acrylonitrile, maleic esters, and butadiene. gantrade.comjamorin.com The ability to form copolymers is particularly significant, as it allows for the modification and enhancement of polymer properties. For instance, copolymers of BMA with methyl methacrylate (MMA) exhibit improved flexibility and toughness without the need for additional plasticizers. gantrade.com This versatility makes BMA an indispensable building block in the design of polymers with tailored performance characteristics.
Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₄O₂ |
| Molar Mass | 142.198 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 0.8936 g/cm³ |
| Melting Point | −25 °C (−13 °F; 248 K) |
| Boiling Point | 160 °C (320 °F; 433 K) |
| Flash Point | 50 °C (122 °F; 323 K) |
| Autoignition Temperature | 290 °C (554 °F; 563 K) |
| PubChem CID | 7354 |
| wikipedia.orguni.luwikidata.org |
Overview of Current Research Trajectories in Poly(this compound) Systems
Current research in poly(this compound) systems is diverse, focusing on enhancing material performance, developing sustainable solutions, and exploring novel applications. A significant trajectory involves the development of high-performance and specialty applications, driven by BMA's versatile properties such as excellent adhesion, weatherability, and chemical resistance. market.us This includes its increasing use in high-performance coatings, paints, and sealants for automotive, construction, and marine industries. market.usmarketresearchintellect.com
Research also extends to the expanding role of BMA in plastics and polymers, where it enhances flexibility, impact resistance, and processability of plastic materials, finding use in consumer goods, signage, and medical devices. marketresearchintellect.com Another area of focus is the development of bio-based methacrylates, including this compound, as manufacturers seek to reduce dependence on fossil fuels and minimize carbon footprints, aligning with the shift towards greener alternatives and low-VOC (volatile organic compound) coatings. marketresearchintellect.comglobalgrowthinsights.com
Advanced polymerization techniques are also a key research area. Studies explore the synthesis of well-defined PBMA nanostructures through "in situ" polymerization of BMA monomer in nanoreactors, with kinetic analyses revealing accelerated polymerization rates under confined conditions compared to bulk polymerization. nih.gov Furthermore, reversible addition–fragmentation chain-transfer (RAFT) depolymerization is being investigated as a promising chemical recycling strategy for PBMA, enabling high yields of monomer recovery. rsc.org Research also delves into the synthesis of complex block copolymers involving n-butyl acrylate (B77674) and methyl methacrylate blocks to design novel thermoplastic elastomers with tailored interactions between constituent blocks. mdpi.com
Key Challenges and Opportunities in this compound Polymer Research
The field of this compound polymer research faces several challenges while simultaneously presenting numerous opportunities for innovation.
Challenges:
Fluctuating Raw Material Prices: The production of this compound heavily relies on raw materials such as methacrylic acid, n-butanol, and other petroleum-derived intermediates. pmarketresearch.comresearchnester.com Volatility in the pricing and availability of these feedstocks can lead to supply shortages, increased costs, and manufacturing delays, impacting the this compound supply chain. pmarketresearch.comresearchnester.com
Supply Chain Disruptions: Geopolitical tensions, energy market fluctuations, and logistical bottlenecks can cause significant disruptions in the supply chain of key inputs for n-BMA, affecting market dynamics. pmarketresearch.com
Environmental Regulations and Substitution Threats: Stricter environmental regulations, particularly concerning volatile organic compound (VOC) emissions, necessitate investments in cleaner production technologies. pmarketresearch.com Additionally, the market faces substitution threats from alternative acrylates like methyl methacrylate (MMA) and ethyl acrylate, which may offer competitive advantages in terms of cost, performance, or environmental appeal. pmarketresearch.com
Opportunities:
Technological Advancements and Product Innovation: Rapid advancements in polymer science, nanotechnology, and materials engineering are opening new avenues to enhance the performance, functionality, and sustainability of BMA-based products. market.usresearchnester.com This includes the development of customized formulations and niche products tailored for specific market needs. market.us
Growing Demand for High-Performance Materials: There is an increasing demand for high-performance coatings, adhesives, plastics, and textiles across various industries. market.usmarketresearchintellect.comglobalgrowthinsights.com BMA's properties make it an ideal choice for applications requiring superior adhesion, water resistance, durability, and UV resistance. market.usmarketresearchintellect.com
Sustainable Solutions: The increasing focus on sustainability is driving the development of bio-based this compound and the investigation of new manufacturing methods, such as continuous process technologies and bio-based feedstocks, to reduce environmental impact. marketresearchintellect.comglobalgrowthinsights.comresearchnester.com
Expanding Applications: BMA-based specialty polymers are gaining traction in demanding sectors such as electronics, aerospace, and healthcare, driven by stringent performance requirements and technological advancements. market.us The compound is crucial in the production of optical fibers, LED displays, and electronic adhesives due to its chemical resistance, transparency, and dielectric qualities. researchnester.com
Global this compound Market Projections
| Year | Market Size (USD Million) | CAGR (%) (2023-2033) |
| 2023 | 162.7 | - |
| 2024 | 169.12 | - |
| 2025 | 192.03 | 13.55 |
| 2033 | 530.72 | 13.55 |
| globalgrowthinsights.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-methylprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h2,4-6H2,1,3H3 | |
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InChI Key |
SOGAXMICEFXMKE-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C | |
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Molecular Formula |
C8H14O2, Array | |
| Record name | N-BUTYL METHACRYLATE | |
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| Record name | BUTYL METHACRYLATE | |
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Related CAS |
9003-63-8 | |
| Record name | Poly(butyl methacrylate) | |
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DSSTOX Substance ID |
DTXSID4024696 | |
| Record name | Butyl methacrylate | |
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Molecular Weight |
142.20 g/mol | |
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Physical Description |
N-butyl methacrylate appears as a clear colorless liquid. Flash point 130 °F. Less dense (7.5 lb / gal) than water and insoluble in water. Hence floats on water. Vapors heavier than air. Used to make resins adhesives, and oil additives., Liquid; Pellets or Large Crystals, Colorless liquid with a faint odor of esters; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | 2-Propenoic acid, 2-methyl-, butyl ester | |
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Boiling Point |
326.3 to 338.9 °F at 760 mmHg (NTP, 1992), 160 °C, 163 °C | |
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Flash Point |
126 °F (NTP, 1992), 54 °C, 126 °F (52 °C) (open cup), 50 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), Very soluble in ethyl ether, ethanol, In water, 800 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.08 (very poor) | |
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Density |
0.8975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8936 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.00203 lb/cu ft at 70 °F, Relative density (water = 1): 0.9 | |
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Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.8 (Air = 1), Relative vapor density (air = 1): 4.9 | |
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Vapor Pressure |
1.8 mmHg at 68 °F (NTP, 1992), 2.12 [mmHg], 2.12 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.3 | |
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Impurities |
Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |
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Color/Form |
Colorless liquid | |
CAS No. |
97-88-1 | |
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| Record name | N-BUTYL METHACRYLATE | |
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| Record name | BUTYL METHACRYLATE | |
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Melting Point |
less than -58 °F (NTP, 1992), freezing point: less than -75 °C, -50 °C | |
| Record name | N-BUTYL METHACRYLATE | |
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| Record name | n-Butyl methacrylate | |
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| Record name | BUTYL METHACRYLATE | |
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Synthesis and Polymerization Methodologies for Poly Butyl Methacrylate
Controlled Radical Polymerization (CRP) of Butyl Methacrylate (B99206)
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Butyl Methacrylate
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a powerful controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI). scielo.brresearchgate.netniu.edutandfonline.com This method is particularly effective for controlling the polymerization of this compound (BMA). rsc.orgmdpi.com The success of RAFT polymerization heavily relies on the judicious selection of the R and Z groups within the thiocarbonyl thio skeleton of the RAFT agent, which are essential for achieving controlled macromolecular characteristics. tandfonline.com
Sequential RAFT polymerization protocols have been developed to facilitate the rapid and often automated preparation of quasi-block copolymer libraries, allowing for a wide range of copolymer compositions to be explored. rsc.org
Development of Poly(this compound) Macro-RAFT Agents
The development of poly(this compound) (PBMA) macro-RAFT agents is a significant aspect of controlled polymerization, as these agents serve as precursors for further polymer growth. rsc.org PBMA macro-RAFT agents are instrumental in mediating the synthesis of complex polymer architectures, including higher-order quasi-multiblock copolymers. rsc.org
An effective strategy for preparing macro-RAFT agents involves utilizing a poly(acrylic acid) (PAA) chain that is end-capped with a trithiocarbonate (B1256668) RAFT agent. This PAA-based macro-RAFT agent can then be successfully employed to copolymerize monomers such as methyl methacrylate and n-butyl acrylate (B77674), leading to block copolymers with well-controlled structures, molecular weights, and dispersities. niu.edumdpi.com
Another approach involves vinyl-terminated poly(methyl methacrylate) (PMMA) oligomers, which are produced via catalytic chain transfer polymerization (CCTP) in emulsion. These unsaturated oligomers exhibit favorable chain transfer constants and can function as chain transfer agents for the RAFT polymerization of methacrylates, including this compound. This method facilitates the synthesis of quasi-multiblock poly(this compound) with narrow molecular weight distributions, typically with a PDI ≤ 1.21. mdpi.com
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a highly effective and widely utilized controlled/living radical polymerization technique. It allows for the precise preparation of polymers with controllable molecular weights, narrow molecular weight distributions, specific macromolecular architectures, and tailored functionalities. scielo.brmdpi.comnih.gov ATRP systems typically involve a transition-metal complex acting as the catalyst. mdpi.com
The ATRP of n-butyl methacrylate (n-BMA) has been extensively investigated using various catalytic systems. For instance, combinations of CuBr and CuCl with N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as a ligand have been explored. researchgate.net Research indicates that for optimal control over n-BMA polymerization, a chlorine-based initiator combined with a Cu(I) salt and the PMDETA ligand is often preferred. researchgate.net Conversely, the use of bromine-based initiators may result in a higher degree of initial termination, leading to polymers with less ideal chain end functionality, even when CuCl is employed for halogen exchange. researchgate.net
Reverse ATRP Systems for High Molecular Weight Poly(this compound)
Reverse ATRP is a variant of ATRP that employs a transition metal complex in a higher oxidation state to activate the dormant polymer chain through an atom transfer event. researchgate.net This method has demonstrated its robustness in producing polymers with controlled molecular weights and narrow molecular weight distributions, particularly in miniemulsion systems, despite certain limitations such as potentially lower initiation efficiency. researchgate.net
High molecular weight poly(this compound) (PBMA) can be successfully synthesized via reverse ATRP in miniemulsion. researchgate.netacs.org A notable example includes the work by Simms and Cunningham, who achieved PBMA with a number-average molecular weight (M_n) of approximately 989,900 Da and a polydispersity index (PDI) of 1.25. researchgate.netacs.org This was accomplished by initiating the polymerization with a redox pair, specifically hydrogen peroxide/ascorbic acid, and mediating it with copper(II) bromide tris[2-di(2-ethylhexyl acrylate)aminoethyl]amine. researchgate.netacs.org These polymerizations were conducted at 60 °C and typically reached conversions of about 80% within 8 hours. researchgate.netacs.org
Reverse ATRP conducted in ab initio emulsion systems has shown superior results compared to direct ATRP in terms of achieving better colloidal stability and narrower particle size distributions. researchgate.net Furthermore, air-induced (reverse) ATRP of n-butyl methacrylate has been reported, demonstrating that air alone, in conjunction with specific ATRP catalyst complexes (e.g., CuCl2/PMDETA) at elevated temperatures, can induce polymerization without the need for an added initiator. While the molecular weights of the resulting polymers were not always predictable, low polydispersities (e.g., 1.08 for phenethyl methacrylate) were observed, suggesting a general applicability of this method for methacrylates. cmu.edu
Table 1: Representative Data for Reverse ATRP of Poly(this compound) in Miniemulsion
| Parameter | Value | Source |
| Number-average Molecular Weight (M_n) | 989,900 Da | researchgate.netacs.org |
| Polydispersity Index (PDI) | 1.25 | researchgate.netacs.org |
| Solids Content | 15% | researchgate.netacs.org |
| Surfactant (Brij 98) | 10 wt% (based on monomer) | researchgate.netacs.org |
| Hexadecane | 3.8 wt% (based on monomer) | researchgate.netacs.org |
| Final Particle Diameter | < 110 nm | researchgate.netacs.org |
| Reaction Temperature | 60 °C | researchgate.netacs.org |
| Maximum Conversion (in 8h) | ~80% | researchgate.netacs.org |
Aqueous Dispersed Systems in ATRP of this compound
The application of ATRP has been successfully expanded to water-borne polymerization systems, offering more environmentally friendly synthesis routes. researchgate.net Specifically, reverse ATRP of n-butyl methacrylate (BMA) has been effectively carried out in aqueous dispersed systems. researchgate.netacs.orguq.edu.au
The control over polymerization and colloidal stability in these aqueous systems is significantly influenced by factors such as the type of surfactant, catalyst, reaction time, and temperature. researchgate.netuq.edu.au Researchers have demonstrated that by utilizing an azo initiator (e.g., AIBN or V-50), a non-ionic surfactant (e.g., Brij 35 or Brij 98), and a hydrophobic ligand (e.g., dNbpy) complexed with a copper halide, it is possible to obtain stable latexes containing polymers with predetermined molecular weights and low polydispersities. researchgate.netacs.orguq.edu.au
Kinetic studies reveal that the mechanism of reverse ATRP in aqueous dispersed systems fundamentally differs from classical emulsion polymerization, with the kinetics primarily governed by the atom transfer equilibrium. acs.org Furthermore, the combination of ultrasonication with a hydrophobe has proven effective for copper-mediated ATRP of n-butyl methacrylate in aqueous dispersed systems. This approach yields controlled polymerization, characterized by a linear correlation between molecular weights and monomer conversion, and results in polydispersities typically less than 1.5. researchgate.net
Copolymerization Strategies Involving this compound
This compound serves as a fundamental monomer for the preparation of various methacrylate polymers and copolymers. wikipedia.org Its copolymerization with other monomers allows for the synthesis of materials with tailored properties.
Statistical Copolymerization of this compound
Statistical copolymerization is a common strategy involving this compound, where BMA units are randomly incorporated along the polymer chain with other comonomers. researchgate.netmdpi.com Extensive research has focused on the copolymerization of n-butyl methacrylate with other methacrylates, such as methyl methacrylate (MMA). researchgate.netresearchgate.netscienceandtechnology.com.vnacs.org
For the free radical copolymerization of methyl methacrylate (MMA) and n-butyl methacrylate (BMA), kinetic parameters, including reactivity ratios, have been determined. For instance, using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, reactivity ratios were estimated as r_MMA = 1.09 and r_BMA = 0.77. In comparison, ¹H NMR spectroscopy yielded reactivity ratios of r_MMA = 0.75 and r_BMA = 0.98. acs.org
The statistical copolymerization of 4-(4-methacryloyloxyphenyl)butan-2-one with n-butyl methacrylate has been described as nearly ideal during short polymerization times (20 minutes), with only a slight deviation observed as the polymerization time is extended. researchgate.net The glass transition temperature (Tg) of these copolymers is significantly influenced by their composition, increasing with a higher content of aromatic segments. researchgate.net
Another example involves the copolymerization of n-butyl acrylate (n-BA) and methyl methacrylate (MMA) in xylene solvent using benzoyl peroxide as an initiator. Optimal conditions for this system were found to be 100 °C with a reaction time of 6 hours, resulting in a highest molecular weight of 15,591 g/mol and a lowest polydispersity of 1.53. researchgate.netscienceandtechnology.com.vn The reaction productivity at 100 °C for 6 hours was 56%. scienceandtechnology.com.vn
Hybrid copolymerization, involving structurally different monomers, has also been explored with tert-butyl methacrylate (tBMA). For example, statistical copolymers of ethylene (B1197577) oxide (EO) and tBMA have been synthesized using an uncharged, non-nucleophilic organobase (t-BuP4) as a catalyst. mdpi.com
Table 2: Reactivity Ratios for Statistical Copolymerization of Methyl Methacrylate (MMA) and n-Butyl Methacrylate (BMA)
| Method | r_MMA | r_BMA | Source |
| MALDI-TOF MS | 1.09 | 0.77 | acs.org |
| ¹H NMR | 0.75 | 0.98 | acs.org |
Table 3: Optimal Conditions and Properties for n-Butyl Acrylate (n-BA)/Methyl Methacrylate (MMA) Copolymerization
| Parameter | Value | Source |
| Solvent | Xylene | researchgate.netscienceandtechnology.com.vn |
| Initiator | Benzoyl peroxide | researchgate.netscienceandtechnology.com.vn |
| Optimal Temperature | 100 °C | researchgate.netscienceandtechnology.com.vn |
| Optimal Reaction Time | 6 hours | researchgate.netscienceandtechnology.com.vn |
| Highest Molecular Weight (Mw) | 15,591 g/mol | researchgate.netscienceandtechnology.com.vn |
| Lowest Polydispersity Index | 1.53 | researchgate.netscienceandtechnology.com.vn |
| Reaction Productivity (at 100°C, 6h) | 56% | scienceandtechnology.com.vn |
This compound with Methyl Methacrylate
Copolymerization of this compound (BMA) with methyl methacrylate (MMA) is a common practice to enhance the properties of polymethyl methacrylate (PMMA). gantrade.com The incorporation of BMA into PMMA improves flexibility and toughness, leading to superior transparency and high gloss, and faster dissolution in solvents. gantrade.com This copolymerization can achieve improved toughness without the need for external plasticizers, which might otherwise compromise UV and weathering resistance. gantrade.com For instance, butyl acrylate/methyl methacrylate (BA/MMA) copolymers, which share similar characteristics with BMA/MMA systems, have been synthesized in xylene solvent using benzoyl peroxide initiator at temperatures over 90 °C, with optimal productivity observed at 100 °C after 6 hours. scienceandtechnology.com.vnresearchgate.net The resulting copolymers exhibit properties of both poly(butyl acrylate) (PBA) and PMMA, including transparency, ease of pigmentation, and high adhesion. scienceandtechnology.com.vn
This compound with Styrene (B11656)
The copolymerization of this compound (BMA) with styrene (St) is a well-studied reaction, often favored due to the relative ease of copolymerization compared to other methacrylates and acrylates with styrene. acs.orgacs.org This reaction is frequently carried out via suspension polymerization, where water, poly(vinyl alcohol) (PVA), and a stabilizing agent like calcium phosphate (B84403) are used to form micelles, into which the monomer mixture is slowly added. acs.org Nitrogen purging is crucial to prevent oxygen from reacting with styrene, which can alter polymer composition and molecular weight. acs.org
Scale-up studies from 3 L to 100 L reactors have highlighted challenges such as agglomeration, foaming, and material loss, which can be mitigated by proper stirrer design and selection of agitation speed. acs.org Kinetic studies reveal autoacceleration behavior, with induction time varying with reactor size. acs.org The resulting poly(styrene-co-butyl methacrylate) (PS-co-PBMA) copolymers find applications in specialty areas, including audio tapes and toners for reprographic machines. acs.org
Reactivity ratios for BMA and styrene have been determined, indicating that the copolymers are random. researchgate.net At 70 °C, the reactivity ratios for BMA and styrene are approximately 0.64 and 0.54, respectively. acs.org The reactivity ratio for BMA remains relatively constant with temperature changes, while for styrene, it increases with temperature, suggesting that higher temperatures favor styrene radicals reacting with other styrene molecules over BMA molecules. acs.org
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Temperature (°C) | Polymerization Method | Reference |
|---|---|---|---|---|---|---|
| This compound (BMA) | Styrene (St) | 0.64 | 0.54 | 70 | Suspension Polymerization | acs.org |
| This compound (BMA) | Styrene (St) | 0.44 | 0.74 | 93 | Suspension Polymerization | acs.org |
| This compound (BMA) | Styrene (St) | 0.475 | 0.49 | 80 | Suspension Polymerization | acs.org |
This compound with Methacrylic Acid
Copolymers of this compound (BMA) and methacrylic acid (MAA) are frequently employed in the preparation of stimuli-sensitive polymers, particularly those exhibiting pH-dependent swelling and erosion. tandfonline.com These copolymers can be synthesized via free radical polymerization using initiators like AIBN. tandfonline.com Successful polymerization is confirmed by techniques such as FTIR and 1H NMR, while DSC and XRD reveal the amorphous nature of the polymers. tandfonline.com
The mole content of MAA in the copolymers is directly influenced by its initial amount in the monomer feed; for instance, copolymers with initial MAA:BMA ratios of 3:7 and 4:6 resulted in MAA mole contents of 1.9 and 3.2, respectively, indicating that the copolymers become richer in BMA as its amount in the monomer feed increases. tandfonline.com This behavior is consistent with observations in other copolymerization systems where hydrogen bonding can influence reactivity ratios. tandfonline.com The pH-sensitive nature of these copolymers makes them suitable for applications such as colon-targeted drug delivery, where they release the drug predominantly at pH ≥ 6.8. tandfonline.com
This compound with 2-Hydroxyethyl Acrylate
Copolymerization of this compound (BMA) with 2-hydroxyethyl acrylate (HEA) has been explored for the creation of nanomaterials with tunable swelling and mechanical properties, relevant for applications in drug delivery, nanomedicine, and tissue engineering. nih.gov Free radical copolymerization can be performed in bulk or within confined nanoreactors, such as anodic aluminum oxide (AAO) templates. nih.gov
Studies have shown that copolymerization under confinement can significantly alter the properties of the resulting copolymer compared to bulk synthesis, affecting molecular weights, molecular weight dispersities, Young's modulus, and wetting behaviors. nih.gov For example, using 2,2'-Azobis-(isobutyronitrile) (AIBN) as an initiator, bulk copolymerization at 70 °C for 24 hours with an initial monomer molar composition of 0.45 for BMA and 0.55 for HEA has been reported. nih.gov
Atom Transfer Radical Polymerization (ATRP) has also been employed for the bulk and confined synthesis of BMA and HEA copolymers across the entire composition range. acs.org Interestingly, reactivity ratios can differ remarkably between bulk and confined conditions, with nanopolymerization enhancing the reactivity of the HEA monomer. acs.org Solvent choice also significantly impacts copolymer composition and the composition-averaged propagation rate coefficient (kp,cop) for BMA/HEA systems. mdpi.com N-butanol and dimethylformamide (DMF) reduce the relative reactivity of HEA, while xylene enhances it, compared to bulk polymerization. mdpi.com
This compound with Acrylamide (B121943)
Copolymers of this compound (BMA) and acrylamide (AM) can be synthesized via free radical bulk polymerization. sciengine.com The properties of these copolymers, including the degree of cyclization reactions, are influenced by their molecular structure. researchgate.net Radiation-induced copolymerization of BMA/AM has also been investigated, showing an increase in gelation percentage with increasing irradiation dose, reaching a maximum at 30 kGy. researchgate.nettandfonline.com The swelling behavior of poly(BMA/AAm) hydrogels is found to be higher than that of poly(BMA) and poly(AAm) homopolymers, and they exhibit pH sensitivity in the range of 4–7.5. researchgate.net
The order of reactivity of alkyl methacrylates towards the acrylamide radical has been reported, with methyl methacrylate (MM) being more reactive than ethyl methacrylate (EM), isopropyl methacrylate (IPM), this compound (BM), and hexyl methacrylate (HM). asianpubs.org In these systems, the reactivity ratio of the alkyl methacrylate (r1) is typically greater than that of the vinylic amide (r2), leading to copolymers that are richer in the alkyl methacrylate component. asianpubs.org
Hybrid Copolymerization with Ethylene Oxide
Hybrid copolymerization, involving monomers with distinct structures, reactivities, and polymerization mechanisms (e.g., cyclic and vinyl monomers), represents a challenging yet highly interesting area of research. nih.govresearchgate.net Ethylene oxide (EO) and tert-butyl methacrylate (tBMA) have been successfully copolymerized to form statistical copolymers, such as ethylene oxide-co-tert-butyl methacrylate-co-poly(ethylene glycol) benzyl (B1604629) methacrylate (EO-co-BMA-co-bPEO). nih.govresearchgate.netmdpi.comresearchgate.net This process typically utilizes uncharged, non-nucleophilic organobases like t-BuP4 as catalysts. nih.govresearchgate.netmdpi.comresearchgate.net
Detailed characterizations, including 1H NMR and 13C NMR spectroscopy, confirm the formation of a statistical copolymer. mdpi.comresearchgate.net The hybrid copolymerization of EO and vinyl monomers can concurrently involve transesterification of the tert-butyl group and oligomer PEO anions. nih.govresearchgate.netmdpi.comresearchgate.net These copolymers, particularly PEO-based ones, are being explored for their potential as solid polymer electrolytes (SPE) in lithium-ion batteries, offering improved safety and processability. nih.govmdpi.com
| Monomers | Catalyst/Initiator | Polymerization Type | Key Findings | Reference |
|---|---|---|---|---|
| Ethylene Oxide (EO), tert-Butyl Methacrylate (tBMA) | t-BuP4 (organobase) | Hybrid Copolymerization (Statistical) | Formation of statistical copolymer, concurrent transesterification, potential as solid polymer electrolytes. | nih.govresearchgate.netmdpi.comresearchgate.net |
Block Copolymer Synthesis with this compound Monomer
Block copolymers containing this compound (BMA) segments are valuable for their well-defined architectures and diverse applications, including pigment dispersants, surfactants, compatibilizers for polymer blends, and thermoplastic elastomers. google.com These polymers often exhibit narrow molecular weight dispersity, which can lead to enhanced melt viscosity behavior, improved solids-viscosity relationships in polymer solutions, and sharper melt transitions. google.com
Various controlled radical polymerization techniques have been employed for the synthesis of BMA-based block copolymers:
Atom Transfer Radical Polymerization (ATRP): Poly(n-butyl methacrylate)-(glycidyl methacrylate) block copolymers (poly(BMA-b-GMA)) have been successfully synthesized via ATRP. rsc.org These copolymers are designed to act as compatibilizers in nanocomposites, for instance, at the interface of quantum dot (QD)/epoxy systems, by allowing the butyl segment to interact with oleic acid ligands on QDs and the glycidyl (B131873) segment to match with the epoxy matrix. rsc.org This approach helps prevent QD aggregation, leading to increased transparency and luminescence in the nanocomposite. rsc.org
Nitroxide-Mediated Polymerization (NMP): The synthesis of poly(styrene-b-n-butyl methacrylate) block copolymers has been attempted using TEMPO-mediated controlled radical polymerization. cmu.edu While complete consumption of initiators (e.g., low molar mass alkoxyamine or TEMPO-capped polystyrene macroinitiator) was observed, the final monomer conversions for BMA were typically very low, indicating that the polymerization of the methacrylate monomer was not "living" under these conditions. cmu.edu The main chain-breaking event was identified as β-hydrogen transfer from a propagating radical to TEMPO, leading to methylene (B1212753) unsaturation at the polymer end. cmu.edu
Anionic Polymerization: Di- and triblock copolymers of tert-butyl methacrylate (tBMA) and 2-(N-methylperfluorobutanesulfonamido)ethyl methacrylate (FMA) have been synthesized by sequential anionic polymerization. acs.org These polymers exhibit microphase separation in bulk. acs.org The ester groups of tBMA can be subsequently hydrolyzed to yield amphiphilic block copolymers of methacrylic acid, which can form micelles in selective solvents like water. acs.orgacs.org Block copolymers of styrene and tert-butyl methacrylate, and subsequently styrene and methacrylic acid, have also been synthesized using sequential living anionic polymerization techniques with initiators like cumylpotassium and naphthalene-potassium complexes, achieving unimodal molecular weight distributions with polydispersities typically less than 1.1. acs.org
Emulsion Polymerization: Block copolymers based on hydrophobic monomers like this compound and methyl methacrylate-co-methacrylic acid compounds can be synthesized in high yield and purity through emulsion polymerization. google.com The success of this method depends on the compatibility between the monomer(s) and the chain transfer agent used. google.com
Macroinitiator Approach: Poly(n-butyl methacrylate) (PBMA) synthesized using initiators like AIBN and molecular weight regulators can serve as a macromolecular initiator for the preparation of block copolymers. google.com For example, this compound-dimethylaminoethyl methacrylate (BMA-DMAEMA) block copolymers can be prepared by dissolving PBMA in butyl acetate (B1210297) and then adding the second monomer, DMAEMA, followed by heating at 85 °C for 4-6 hours. google.com
| Block Copolymer Type | Synthesis Method | Monomers/Macroinitiator | Key Characteristics/Findings | Reference |
|---|---|---|---|---|
| Poly(BMA-b-GMA) | ATRP | n-Butyl Methacrylate, Glycidyl Methacrylate | Compatibilizer for QD/epoxy nanocomposites; prevents QD aggregation. | rsc.org |
| Poly(Styrene-b-n-Butyl Methacrylate) | TEMPO-Mediated Radical Polymerization | Styrene (macroinitiator), n-Butyl Methacrylate | Low BMA conversion; non-"living" polymerization due to β-hydrogen transfer. | cmu.edu |
| Di/Triblock Copolymers of tBMA and FMA | Sequential Anionic Polymerization | tert-Butyl Methacrylate, 2-(N-methylperfluorobutanesulfonamido)ethyl methacrylate | Microphase separation; can be hydrolyzed to amphiphilic MAA copolymers. | acs.org |
| Styrene-tert-Butyl Methacrylate Block Copolymers | Sequential Living Anionic Polymerization | Styrene, tert-Butyl Methacrylate | Unimodal molecular weight distribution (PDI < 1.1); can be hydrolyzed to styrene-MAA. | acs.org |
| This compound-Dimethylaminoethyl Methacrylate (BMA-DMAEMA) | Macroinitiator Approach (PBMA as macroinitiator) | Poly(n-Butyl Methacrylate), Dimethylaminoethyl Methacrylate | Preparation of segmented copolymers. | google.com |
Graft Copolymerization of this compound onto Polysaccharides (e.g., Carboxymethyldextran)
Graft copolymerization offers a versatile approach to modify the properties of polysaccharides by introducing synthetic polymer chains. This compound has been successfully grafted onto various polysaccharide backbones, including carboxymethyldextran (CMD) and carboxymethylated guar (B607891) gum.
The synthesis of graft copolymers of carboxymethyldextran with this compound (CMD-PBMA) typically employs free radical polymerization, initiated by ceric(IV) ions scitechnol.comscitechnol.comfrontiersin.org. The underlying mechanism involves a redox reaction where Ce(IV) is reduced to Ce(III) ions, leading to the generation of free radical sites primarily on the polysaccharide chain. These radical sites then serve as initiation points for the polymerization of BMA, forming grafted PBMA chains scitechnol.com.
Research has explored the impact of various reaction parameters on the grafting process, such as the degree of substitution of the initial carboxymethyldextran and the mass ratio of CMD to BMA monomer scitechnol.comscitechnol.com. Studies indicate that the formation of PBMA homopolymers often competes with the desired CMD-PBMA copolymerization, resulting in relatively low yields of the graft copolymer scitechnol.comscitechnol.com. Despite this, the synthesized copolymers are predominantly composed of PBMA, with the grafted PBMA chains being significantly longer (approximately 10 times) than the CMD backbone scitechnol.comfrontiersin.org.
For instance, in the graft copolymerization of BMA onto sodium salt of partially carboxymethylated guar gum (Na-PCMGG), optimal conditions were determined by varying initiator, nitric acid, monomer concentrations, backbone amount, reaction time, and temperature cellulosechemtechnol.ro. The reactivity of BMA in graft copolymerization has been compared with literature-reported findings, and plausible explanations for observed behaviors have been furnished cellulosechemtechnol.ro.
Characterization of these graft copolymers typically involves techniques such as solid-state Carbon-13 Nuclear Magnetic Resonance (13C-NMR), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, and High-Performance Size Exclusion Chromatography (HPSEC) to ascertain their composition and structure scitechnol.comscitechnol.comfrontiersin.org.
Polymerization in Confined Environments and Nanoreactors
The polymerization of this compound in confined environments and nanoreactors presents a unique avenue to control polymer morphology and properties, often leading to distinct characteristics compared to bulk polymerization.
In Situ Polymerization of this compound in Anodic Aluminum Oxide (AAO) Templates
Anodic Aluminum Oxide (AAO) templates, with their well-ordered and controllable nanopore structures, serve as ideal hard geometries for the "in situ" synthesis of poly(this compound) (PBMA) nanostructures mdpi.comresearchgate.netnih.govcsic.escsic.es. This methodology involves the free radical polymerization (FRP) of BMA monomer directly within the nanocavities of the AAO templates.
The fabrication of PBMA nanostructures with high and low aspect ratios has been successfully achieved using AAO nanoreactors of varying pore diameters, such as 35, 60, and 300 nm, and pore lengths of 1 and 100 µm mdpi.com. A typical process involves immersing the AAO template in the BMA monomer at room temperature for a period (e.g., 30 minutes), followed by a polymerization reaction at an elevated temperature (e.g., 60 °C for 90 minutes) mdpi.comnih.govcsic.es. This "in situ" polymerization method is considered a more efficient and less energy-intensive alternative compared to traditional polymer infiltration techniques, which often require higher temperatures and longer reaction times (e.g., 200 °C for 6 hours) mdpi.comnih.govcsic.esnih.gov.
Influence of Confinement on Polymerization Kinetics and Polymer Properties
The confinement imposed by nanoreactors significantly influences the kinetics of this compound polymerization and the resulting properties of the poly(this compound). Comparative studies between "in situ" polymerization in AAO templates and bulk polymerization consistently demonstrate these confinement effects mdpi.comresearchgate.netnih.govcsic.escsic.es.
Both Differential Scanning Calorimetry (DSC) and Proton Nuclear Magnetic Resonance (1H-NMR) analyses have revealed that polymerization in confined environments exhibits distinct kinetic behaviors, including the presence of a gel-effect, similar to bulk polymerization, but with modified rates mdpi.comresearchgate.netnih.govcsic.es.
Table 1: Influence of Confinement on Poly(this compound) Properties
| Property | Bulk Polymerization | Confined Polymerization (AAO, 60-300 nm) | Source |
| Number Average Molecular Weight (Mn) | Higher | 30,000 – 175,000 g/mol (Lower than bulk) | mdpi.comresearchgate.netnih.govcsic.es |
| Glass Transition Temperature (Tg) | 31 °C | 38 °C (for 400 nm confinement) | mdpi.com |
| Young's Modulus (Low Aspect Ratio PBMA Nanopillars) | Not specified | 3.1 ± 1.1 MPa | mdpi.comnih.govcsic.es |
While the number average molecular weight (Mn) of PBMA obtained under confinement is generally lower than that from bulk polymerization, it remains sufficiently high to preserve the polymer's essential properties mdpi.comresearchgate.netnih.govcsic.es. Furthermore, confinement can lead to an increase in the glass transition temperature (Tg) of the polymer mdpi.com. Beyond molecular weight and thermal properties, confinement can also alter the spatial pair distribution function and diffusive properties of the polymers, which in turn can lead to either faster or slower reaction kinetics depending on the specific intermolecular interactions within the confined space acs.org. The nanostructuration achieved through confined polymerization has also been observed to promote cell proliferation in certain applications nih.gov.
Kinetic and Mechanistic Investigations of this compound Polymerization
Understanding the kinetics and mechanisms of this compound polymerization is crucial for controlling the synthesis and properties of poly(this compound). Various experimental and theoretical approaches are employed for these investigations.
Experimental Monitoring Techniques (e.g., DSC, 1H-NMR, FT-NIR)
Several experimental techniques allow for real-time or in-situ monitoring of this compound polymerization, providing valuable kinetic data:
Differential Scanning Calorimetry (DSC): DSC is a highly sensitive and precise technique used to measure the rate of polymerization (Rp) as a function of time by continuously monitoring the heat released from the exothermic polymerization reaction mdpi.comresearchgate.netnih.govcsic.escsic.esnih.govsci-hub.setu-clausthal.deresearchgate.net. This method offers a quick and direct analysis of the exothermic process mdpi.comresearchgate.netnih.govcsic.es. The degree of monomer conversion can be quantitatively determined by integrating the area between the DSC thermograms and the established baseline after complete polymerization sci-hub.seresearchgate.net. DSC has been applied to study the kinetics of bulk free-radical polymerization of this compound isomers (n-BMA, iso-BMA, and tert-BMA) sci-hub.seresearchgate.net.
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR is a powerful tool for analyzing polymerization kinetics and providing unambiguous chemical analysis of the resulting polymer mdpi.comresearchgate.netnih.govcsic.escsic.esacs.orgacs.orgresearchgate.net. It monitors the disappearance of monomer signals and the appearance of polymer signals over time, allowing for the determination of monomer conversion mdpi.comresearchgate.netnih.govcsic.esacs.orgresearchgate.net. 1H-NMR has been particularly useful in studying "in situ" polymerization in AAO templates and comparing it to bulk polymerization, confirming confinement effects and the gel-effect mdpi.comresearchgate.netnih.govcsic.es. Furthermore, this technique has been instrumental in investigating copolymerization reactions in confined environments and determining monomer reactivity ratios researchgate.netnih.govcsic.esresearchgate.net.
Fourier Transform Near-Infrared (FT-NIR) Spectroscopy: FT-NIR spectroscopy provides direct access to conversion versus time data for homogeneous phase reactions nih.govtu-clausthal.de. It specifically monitors the first overtone of the olefinic C-H stretching vibration, which is intense and does not overlap with other vibrations in many monomers, including this compound nih.govtu-clausthal.de. This technique is versatile and can be applied across a wide range of reaction conditions, including varying temperatures, solvent types, and concentrations nih.govtu-clausthal.de. FT-NIR, often used in conjunction with DSC, helps determine the rate of polymerization as a function of monomer conversion in both bulk and solution polymerizations nih.govtu-clausthal.deresearchgate.netresearchgate.net.
Theoretical Kinetic Modeling of this compound Polymerization Processes
Theoretical kinetic modeling complements experimental investigations by providing a framework to understand and predict the behavior of this compound polymerization processes. Mathematical models have been developed to simulate the kinetics of bulk free-radical polymerization of this compound isomers (n-BMA, iso-BMA, and tert-BMA) sci-hub.seresearchgate.netresearchgate.net.
Poly Butyl Methacrylate Structure and Microstructure Elucidation
Determination of Molecular Weight and Distribution of Poly(butyl methacrylate)
The molecular weight and its distribution are fundamental characteristics that dictate the physical and mechanical properties of polymers. For poly(this compound), these parameters are typically determined using chromatographic techniques.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using organic solvents, is the gold standard for assessing the molecular weight distribution of polymers sepscience.com. This technique separates macromolecules based on their hydrodynamic size in solution sepscience.com. In SEC, a concentration detector, such as a refractive index detector, is commonly employed to monitor the elution of polymer chains rsc.org.
For PBMA, GPC analysis is performed using appropriate eluents like tetrahydrofuran (B95107) (THF) kpi.ua, sometimes with additives like 3 wt% triethylamine (B128534) rsc.org. Polystyrene standards with narrow polydispersity are often used for calibration rsc.org. However, it is important to note that the molecular weight values obtained by GPC using polystyrene standards (Mn,GPC) might be lower than the theoretical molecular weights (Mn,th) due to differences in hydrodynamic volume between PBMA and polystyrene rsc.org.
Studies have reported varying molecular weights for PBMA depending on the synthesis conditions. For instance, PBMA obtained through free radical polymerization in anodic aluminum oxide (AAO) nanoreactors showed number-average molecular weights (Mn) ranging from 30 × 10³ to 175 × 10³ g/mol for nanoreactor diameters of 60–300 nm csic.es. In comparison, bulk polymerization of BMA yielded a higher Mn of 438 × 10³ g/mol csic.es. Despite the lower Mn in confinement, the molecular weight was sufficient to maintain the polymer's properties csic.es.
The polydispersity index (PDI), which is the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution rsc.org. For well-controlled polymerization processes, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, PDI values for poly(tert-butyl methacrylate) (PtBMA) homopolymers have been reported between 1.16 and 1.20, indicating a narrow molecular weight distribution rsc.org. In the synthesis of this compound-dimethylaminoethyl methacrylate (B99206) block copolymers, GPC tests have shown Mn values for PBMA ranging from 15,100 to 26,400 with PDI values between 1.43 and 1.58 google.com.
Table 1: Representative Molecular Weight Data for Poly(this compound) (PBMA) and Copolymers
| Polymer Type | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent (SEC/GPC) | Reference |
| PBMA (in AAO nanoreactors) | Free Radical Polymerization (FRP) in confinement | 30,000 - 175,000 | N/A | N/A | N/A | csic.es |
| PBMA (bulk) | Free Radical Polymerization (FRP) | 438,000 | N/A | N/A | N/A | csic.es |
| PBMA analytical standard | N/A (for GPC) | ~682,000 | ~723,000 | N/A | N/A | sigmaaldrich.com |
| Poly(tert-butyl methacrylate) (PtBMA) | RAFT Polymerization | N/A | N/A | 1.16 - 1.20 | THF | rsc.org |
| PBMA (precursor for block copolymer) | N/A | 15,100 | N/A | 1.43 | N/A | google.com |
| PBMA (precursor for block copolymer) | N/A | 26,400 | N/A | 1.58 | N/A | google.com |
Stereoregularity and Tacticity Analysis of Poly(this compound)
Stereoregularity, or tacticity, refers to the spatial arrangement of the monomer units along the polymer chain. For poly(this compound), tacticity significantly influences its physical properties. Polymethacrylates can exhibit different tacticities: isotactic (all side groups on the same side), syndiotactic (side groups alternating regularly), and atactic (random arrangement).
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C NMR), is a powerful tool for determining the tacticity of polymethacrylates, including PBMA kpi.uabibliotekanauki.plwhiterose.ac.uk. The chemical shifts of specific carbon atoms in the polymer backbone and side chains are sensitive to their stereochemical environment, allowing for the quantification of isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads kpi.uabibliotekanauki.pl.
For poly(n-butyl methacrylate) (PnBuMA), the ¹³C NMR spectrum of the carbonyl signal, typically around 177.5 ppm, and the β-methylene signals, around 53.5 ppm, provide valuable information for microstructure analysis bibliotekanauki.pl. In syndiotactic PnBuMA homopolymer, these signals are well-separated bibliotekanauki.pl. The tacticity of radically synthesized PnBuMA homopolymer can be determined from the splitting of the carbonyl signal bibliotekanauki.pl. For a predominantly syndiotactic chain obtained via radical polymerization, reported triad (B1167595) probabilities are P(rr) = 0.63, P(mm) = 0.02, and P(mr) = 0.35 bibliotekanauki.pl. This confirms its predominantly syndiotactic configuration bibliotekanauki.pl.
In addition to ¹³C NMR, proton (¹H NMR) spectroscopy can also be used for polymer characterization and tacticity evaluation whiterose.ac.ukresearchgate.net. Two-dimensional NMR techniques, such as J-resolved, ¹H/¹³C HSQC, and ¹H/¹³C HMBC NMR spectra, can provide more detailed structural characterization and stereochemical sequence distribution researchgate.net. For instance, studies on poly(butyl-α-cyanoacrylate) have shown that these techniques, combined with Density Functional Theory (DFT) calculations, are consistent with a preferred tendency of polymer chains to adopt syndiotactic placements researchgate.net.
Table 2: Tacticity Triad Probabilities for Radically Synthesized Poly(n-butyl methacrylate)
| Triad Type | Probability (P) |
| Syndiotactic (rr) | 0.63 |
| Isotactic (mm) | 0.02 |
| Heterotactic (mr) | 0.35 |
Source: Adapted from bibliotekanauki.pl
Branching Architecture and Topology of Poly(this compound)
The branching architecture and topology of a polymer significantly impact its physical properties, including viscosity, mechanical strength, and solubility sepscience.comchemrxiv.org. Polymers can exist in various topologies, such as linear, cyclic, or branched chemrxiv.org.
Linear polymers consist of a single, unbranched chain. In contrast, hyperbranched polymers (HBPs) are highly branched macromolecules characterized by a large number of end-groups and a globular structure mdpi.comresearchgate.net. This unique architecture leads to distinct properties compared to their linear counterparts, such as lower intrinsic viscosity and smaller hydrodynamic volume at comparable molecular weights chemrxiv.orgmdpi.comresearchgate.net.
The synthesis of hyperbranched poly(this compound) (PBMA) can be achieved through controlled radical branching polymerization (CRBP) or organotellurium-mediated radical polymerization (TERP) chemrxiv.orgnih.gov. These methods allow for control over the branch structure, including the number and length of branches chemrxiv.org. For example, HB-poly(butyl acrylate)s with up to the 8th generation and an average of 255 branches have been successfully synthesized, demonstrating the ability to tune polymer properties by controlling topology chemrxiv.org.
While traditional methods for synthesizing HBPs, such as atom transfer radical polymerization (ATRP) using inimers, often result in broad molecular weight distributions and limited control over branching, alternative approaches like copolymerization of inibramers with vinyl monomers can yield HBPs with more precise and uniform branching nih.gov.
The globular structure of hyperbranched copolymers can lead to significantly higher weight-average molecular weights when evaluated by SEC compared to stoichiometric calculations, due to a notable difference in hydrodynamic volume compared to linear standards used for calibration mdpi.com. Furthermore, the dispersity values of hyperbranched copolymers are typically higher than their linear analogs due to the branching process during polymerization mdpi.com.
Chemical Composition and Sequence Distribution in this compound Copolymers
For copolymers involving this compound, such as this compound-dimethylaminoethyl methacrylate block copolymers, the chemical composition can be verified using techniques like ¹H NMR spectroscopy mdpi.commdpi.com. The integration of specific signals in the ¹H NMR spectrum allows for the calculation of the monomer percent ratio mdpi.com.
The sequence distribution, which describes the order of monomer units along the polymer chain, can be analyzed using advanced NMR techniques. For instance, ¹³C NMR spectroscopy, especially the carbonyl region, is sensitive to both monomer sequence and configurational sequence distributions in copolymers tandfonline.com. Multivariate analysis of ¹³C NMR spectra, such as principal component analysis (PCA) and partial least-squares regression (PLSR), has been successfully applied to determine the chemical composition and heterogeneity of comonomer sequences in copolymers like methyl methacrylate-tert-butyl methacrylate researchgate.net. This approach can provide quantitative information about chemical compositions and comonomer sequence distributions without requiring the assignment of every individual resonance peak researchgate.net.
Studies on this compound-acrylonitrile copolymers have utilized two-dimensional NMR spectroscopy for comprehensive sequence distribution analysis amanote.com. Similarly, the distribution of alternating sequences in methyl methacrylate/n-butyl acrylate (B77674) copolymers, which are relevant for self-healing materials, has been analyzed through numerical simulations and experimental methods like atom transfer radical polymerization (ATRP) acs.org. The highest contribution of alternating sequences is typically found in statistical copolymers with a 1:1 monomer composition acs.org.
The chemical composition and sequence distribution are direct reflections of the kinetic history of the polymerization reactions sci-hub.st. Different monomer reactivities during copolymerization can lead to a gradual drift in copolymer composition as the reaction progresses, resulting in a final polymer material that is a combination of individual copolymers with varying compositions and microstructures sci-hub.st.
Advanced Characterization of Poly Butyl Methacrylate Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for identifying functional groups, determining molecular architecture, and understanding the chemical environment within PBMA and its derivatives.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in PBMA, confirming its successful polymerization, and studying interactions within PBMA blends or composites. The FTIR spectrum of PBMA typically exhibits distinct absorption bands that correspond to specific molecular vibrations tandfonline.commedcraveonline.comscitechnol.com.
Key spectral features observed in PBMA FTIR spectra include:
Carbonyl stretching (C=O): A strong absorption band is typically observed around 1721-1730 cm⁻¹, characteristic of the ester carbonyl group in the methacrylate (B99206) backbone tandfonline.commedcraveonline.comscitechnol.com.
C-O stretching: Bands related to the C-O stretching vibration of the ester group are found around 1140-1158 cm⁻¹ tandfonline.comscielo.org.mx.
C-H stretching: Peaks in the region of 2800-3000 cm⁻¹ are attributed to the stretching vibrations of C-H bonds from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups within the butyl side chain and the polymer backbone medcraveonline.comscielo.org.mxscispace.com.
C-H bending: In-plane bending vibrations of -CH₃ and -CH₂ groups typically appear around 1387 cm⁻¹ and 1450 cm⁻¹ medcraveonline.comscielo.org.mx.
FTIR analysis has been successfully used to confirm the synthesis of poly(BMA-1-Hexene) copolymers by observing these characteristic peaks scispace.com. It has also been employed to determine the composition of copolymers, such as those formed between carboxymethyl dextran (B179266) (CMD) and PBMA, where the characteristic peaks of PBMA are clearly evidenced scitechnol.comscitechnol.com.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the chemical structure, tacticity, molecular weight, and dynamics of PBMA. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques are extensively used, with Diffusion-Ordered Spectroscopy (DOSY NMR) offering additional insights into diffusion coefficients and molecular size.
¹H-NMR Spectroscopy: ¹H-NMR spectra of PBMA allow for the identification and quantification of different proton environments within the polymer structure. Characteristic peaks for PBMA include:
α-CH₃ and terminal CH₃ protons: Resonances typically appear in the range of 0.8–1.3 δ ppm tandfonline.compolymersource.ca.
β-CH₂ and other CH₂ protons: Multiplets are observed in the range of 1.5–1.7 δ ppm tandfonline.compolymersource.ca.
–OCH₂– protons: A singlet resonance is typically found around 3.9 δ ppm tandfonline.com.
¹H-NMR is crucial for confirming the successful polymerization of butyl methacrylate and for studying reaction kinetics, as demonstrated in studies of in situ polymerization of BMA nih.gov. It can also be used to determine the composition of copolymers by comparing peak areas polymersource.caacs.org.
¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy is particularly valuable for microstructural analysis, including the determination of tacticity (arrangement of stereocenters) and monomer sequence distribution in copolymers due to its larger chemical shift range scitechnol.combibliotekanauki.placs.orgtandfonline.com.
Carbonyl signal (C=O): This signal, typically in the range of 175.5 to 178.5 ppm, is highly sensitive to configurational effects, often resolving into heptad sequences scitechnol.combibliotekanauki.pl.
Methylene (β-CH₂) carbons: Signals from the main chain methylene carbons (49.0–55.0 ppm) can be split into hexad configurational sequences, providing further tacticity information bibliotekanauki.pl.
Other carbons: Peaks corresponding to the butyl side chain carbons are also observed, allowing for detailed structural elucidation scitechnol.com.
¹³C-NMR has been used to analyze the tacticity of poly(n-butyl methacrylate), with free radical polymerization typically yielding predominantly syndiotactic PBMA, while anionic polymerization tends to produce isotactic PBMA acs.org.
DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY NMR) is a 2D NMR technique that separates signals based on the diffusion coefficients of the molecules in a mixture. This allows for the determination of hydrodynamic radius and intrinsic viscosity, and can be used to estimate molecular weight by calibration with standards whiterose.ac.uknih.govumc.edu.dzrsc.org. DOSY NMR is particularly useful for evaluating the success of polymerization, identifying different components in complex mixtures, and following the evolution of molar masses without requiring chromatographic separation whiterose.ac.ukumc.edu.dzresearchgate.net. It can distinguish between macromonomers and the final polymer product based on their distinct diffusion constants researchgate.net.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material's surface (typically the top 1-10 nm) scitechnol.comaip.orgaip.orgnih.govmdpi.com.
For PBMA, XPS analysis provides information on the carbon and oxygen environments. The survey scan reveals the presence and relative atomic percentages of carbon and oxygen. High-resolution core level spectra, particularly for C 1s and O 1s, offer insights into the chemical bonding states.
C 1s spectrum: The C 1s peak can be resolved into components corresponding to carbon atoms in different chemical environments, such as C-C/C-H (aliphatic carbon), C-O (ether or alcohol), and O-C=O (ester carbonyl carbon) scitechnol.commdpi.com.
O 1s spectrum: The O 1s peak can be deconvoluted to show contributions from the ester oxygen atoms (C=O and C-O) scitechnol.com.
XPS measurements of PBMA have been recorded under standardized experimental conditions to provide reference spectra, including survey scans, high-resolution core level spectra, and energy loss regions of carbon and oxygen peaks aip.orgaip.org. This technique is valuable for characterizing the surface chemistry of PBMA films and composite particles, confirming successful surface modifications or coating processes scitechnol.comnih.govmdpi.com. For instance, studies on carboxymethyl dextran-PBMA copolymers used XPS to determine the chemical compositions of films, showing similarities to pure PBMA with a carbon-oxygen ratio around 4 scitechnol.com.
Thermal Analysis of Poly(this compound) Materials
Thermal analysis techniques are indispensable for understanding the thermal transitions, stability, and degradation mechanisms of PBMA.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine thermal transitions such as glass transition temperature (Tg), melting temperature, crystallization temperature, and heat capacity changes in polymers scilit.comresearchgate.nettandfonline.comresearchgate.nettandfonline.comtandfonline.com.
PBMA is an amorphous polymer, and its glass transition temperature (Tg) is a critical property influencing its mechanical behavior and applications. The Tg of PBMA typically falls in the range of 0°C to 20°C, depending on factors such as molecular weight, tacticity, and the presence of additives or co-monomers tandfonline.comscilit.comtandfonline.comkangwon.ac.kr.
Research Findings on PBMA Tg:
Studies have reported Tg values for poly(n-butyl methacrylate) (PnBuMA) around 293 ± 5 K (approximately 20°C) tandfonline.com.
For annealed samples, light-scattering studies found Tg around 0°C, while DSC measured it at 12°C. For unannealed samples, Tg was 14°C by light-scattering and 18°C by DSC scilit.com.
The incorporation of certain additives, such as fullerene (C70), can significantly affect the Tg of PBMA. For example, an improvement of approximately 12°C in Tg was observed for PBMA/C70 nanocomposites compared to the pure polymer tandfonline.com.
In some cases, the Tg of PBMA has been reported to be higher, such as 312 K (39°C), potentially due to the incorporation of specific elements like tellurium during polymerization tandfonline.com.
DSC is also used to study the thermal behavior of PBMA blends and copolymers. For instance, in poly(methyl methacrylate-co-butyl acrylate) copolymers, DSC can show how the composition gradient influences Tg researchgate.net.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for assessing the thermal stability, decomposition temperatures, and degradation mechanisms of polymers medcraveonline.commdpi.comtandfonline.comresearchgate.netscirp.org.
PBMA typically degrades in one or more steps, with the main degradation occurring at elevated temperatures. The thermal stability of PBMA is influenced by its structure and the presence of any additives or co-monomers.
Research Findings on PBMA Thermal Degradation:
Pure PBMA is generally thermally stable up to approximately 250°C and undergoes complete degradation in a single step up to about 360°C tandfonline.com.
The maximum decomposition temperature for pure PBMA has been reported around 270°C tandfonline.com.
The addition of fullerene (C70) to PBMA can significantly enhance its thermal stability. For PBMA/C70 nanocomposites, an improvement of 70°C in thermal stability and maximum degradation temperature was observed, with decomposition temperatures reaching 336-341°C tandfonline.com.
The thermal stability of poly(n-butyl methacrylate) (PnBuMA) is generally lower than that of poly(methyl methacrylate) (PMMA) but higher than poly(isothis compound) (PiBuMA), suggesting that increasing the bulk size of the substituent decreases thermal stability tandfonline.comtandfonline.com.
Isothermal decomposition of PnBuMA is often controlled by depolymerization, yielding monomer as the predominant volatile product tandfonline.comtandfonline.comresearchgate.net.
TGA also provides insights into the activation energy of decomposition, which for PnBuMA has been reported around 70 kJ/mol tandfonline.comtandfonline.com.
Morphological and Microstructural Characterization
The morphology and microstructure of poly(this compound) systems significantly influence their macroscopic properties. Various microscopy and diffraction techniques are employed to elucidate these characteristics.
Scanning Electron Microscopy (SEM)
Research has shown that SEM can effectively demonstrate the uniform dispersion of nanoparticles, such as titanium dioxide (TiO₂) and neodymium oxide (Nd₂O₃), within the PBMA polymer matrix. researchgate.netresearchgate.net For example, the SEM morphology of PBMA/Nd₂O₃ nanocomposites revealed good compatibility between the polymer and the nanoparticles. researchgate.net Similarly, in PBMA/TiO₂ nanocomposites, SEM images confirmed the uniform dispersion of TiO₂ nanoparticles. researchgate.net In the context of nanostructure synthesis, SEM morphological characterization has demonstrated that poly(this compound) nanostructures, once extracted from anodic aluminum oxide (AAO) nanoreactors, exhibit controlled homogeneous aspect and size throughout the length of the nanopillar over several square centimeters. nih.govcsic.esresearchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, enabling the visualization of internal microstructures, phase separation, and the dispersion state of nanoparticles at a finer scale within poly(this compound) (PBMA) systems. TEM is particularly effective for confirming the incorporation and dispersion of nanoparticles within the polymer chain. researchgate.net
For instance, studies on PBMA nanocomposites with ceria (CeO₂) nanoparticles confirmed the incorporation of CeO₂ within the PBMA matrix through TEM analysis. researchgate.net Similarly, in poly(methyl methacrylate-butyl acrylate) [P(MMA-BA)]/nanosized titanium oxide (nano-TiO₂) composite particles, TEM results indicated that P(MMA-BA) enhanced the dispersibility of the nano-TiO₂ particles. nih.gov TEM images have also been instrumental in revealing the morphology of resultant acrylate (B77674) interpenetrating polymer network (IPN) latex, which can vary from distinct core-shell structures to homogeneous particle structures depending on factors like the concentration of n-butyl acrylate and the miscibility between the crosslinked poly(n-butyl acrylate) seed and second-stage copolymers. researchgate.net Furthermore, TEM has been used to characterize polymeric micelles, such as those formed from poly(ethylene glycol)-b-poly(tert-butyl methacrylate) block copolymers, providing insights into their size and shape as potential nanocarriers. tandfonline.com
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Mapping
Atomic Force Microscopy (AFM) is a powerful tool for analyzing the surface topography and mechanical properties of poly(this compound) (PBMA) films and related polymeric systems at the nanoscale. AFM is not limited to topographical data; it can simultaneously generate data on frictional and mechanical properties. nottingham.ac.uk
AFM can resolve lamellar organization of crystalline fibers with widths between 10 and 30 nm and height variations less than 15 nm, without requiring etching or staining procedures common in TEM. nottingham.ac.uk In the context of PBMA, AFM has been used to determine the Young's modulus of low aspect ratio PBMA nanopillars, yielding a value of 3.1 ± 1.1 MPa. nih.govcsic.esresearchgate.net Studies on poly(n-butyl methacrylate) (PnBMA) films have utilized force volume measurements with AFM to quantitatively analyze elastic moduli with nanometer resolution, revealing a contrast in mechanical response between induced ripples (bundles) and troughs on the surface. researchgate.net Additionally, AFM can provide insights into surface adhesion properties, with adhesion-dependent pull-off force signals being highly sensitive to local variations in mechanical properties. acs.org This technique allows for the spatial distribution of different phases to be characterized and for the effects of surface topography to be decoupled from actual changes in localized mechanical properties. acs.org
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a non-destructive technique employed to characterize the crystalline structure of poly(this compound) (PBMA) and its composites. XRD provides information on the presence, nature, and orientation of crystalline phases, as well as changes in amorphous regions. rroij.com
In studies of PBMA-based composites, XRD has been used to test the crystal structure of inorganic fillers like Fe₃O₄ and α-Fe₂O₃, confirming the accordance between peak positions and standard ICDS cards. mdpi.com For example, the XRD patterns of Fe₃O₄ and α-Fe₂O₃ particles in PBMA composites were consistent with ICDS cards pdf #74-0748 and pdf #79-0007, respectively, revealing changes in the crystal form of Fe₃O₄ upon heating. mdpi.com
XRD studies on PBMA/titanium dioxide (TiO₂) nanocomposites have indicated that the amorphous region of PBMA decreases with an increase in the content of metal oxide nanoparticles. researchgate.net Similarly, in poly(methyl methacrylate-butyl acrylate)/clay nanocomposites, XRD confirmed the structure of extracted nanocomposites and showed that the addition of emulsifier and water widened the gap between clay layers, facilitating monomer penetration. worldscientific.com For intercalated nanocomposites of PBMA with organically modified montmorillonite, X-ray diffraction spectra showed that annealing at higher temperatures shifted Bragg reflection peaks to a lower angle and broadened them, suggesting a temperature-induced solid-like structure. researchgate.net Furthermore, wide-angle X-ray scattering (WAXS) studies have been used to estimate microcrystalline parameters, such as crystal size and lattice disorder, in poly(this compound) interpenetrating polymer networks (IPNs). researchgate.net Poly(this compound) homopolymer typically exhibits two amorphous halos in its XRD profile, centered at 2θ = 7.2° and 18.8°. researchgate.net
Rheological and Viscoelastic Characterization of Poly(this compound)
The rheological and viscoelastic properties of poly(this compound) (PBMA) are critical for understanding its processing behavior and performance in various applications. These properties describe the material's response to applied stress or strain over time and temperature.
The rheological behavior of PBMA composites, particularly with fillers like organically modified montmorillonite, demonstrates a dependence on both temperature and clay content. researchgate.net For composites with low clay content, the steady shear viscosity at low temperatures exhibits a Newtonian plateau in the low shear rate region. researchgate.net However, this plateau transitions to a shear-thinning curve as the temperature increases. researchgate.net Conversely, composites with higher clay contents consistently display strong shear-thinning behavior across all shear rates and temperatures. researchgate.net
Viscoelastic data for these composites have shown unusual terminal behavior, characterized by a decreasing terminal slope at low frequencies with increasing temperature and clay loading. researchgate.net This behavior, along with shear thinning, is attributed to the existence of a temperature-induced solid-like structure, as evidenced by XRD. researchgate.net
Studies on poly(n-butyl methacrylate) (PnBMA) as a benchmark polymer have explored its viscoelastic properties across glassy, glass-transition, and rubbery states. acs.org Force-distance data collected in the static regime at different loading rates and temperatures were analyzed using a Johnson-modified Sneddon's approach combined with the standard linear solid model. acs.org This analysis allows for the evaluation of storage modulus (G'), loss modulus (G''), loss tangent, relaxation times, and activation energies across the glass-transition region. acs.org It was found that while the standard Sneddon's model provides adequate elastic modulus values outside the glass transition, it can significantly underestimate values within the glass-transition region (approximately 15 °C above or below Tg), especially at the loss tangent peak. acs.org
The glass transition temperature (Tg) of PBMA can vary depending on synthesis conditions and the presence of additives. For instance, PBMA synthesized in anodic aluminum oxide (AAO) nanoreactors showed a Tg of 38 °C, compared to 31 °C for bulk polymerization. csic.es The molecular weight also influences rheological behavior; an increase in molecular weight in methacrylate copolymers, including this compound, has been shown to improve the viscosity index of modified lube oil. ijcce.ac.ir The rheological behavior of modified lube oil with polymeric additives, such as poly(octadecyl methacrylate) copolymers with methyl methacrylate and this compound, often exhibits pseudo-plastic behavior. ijcce.ac.ir
Electrical Characterization of Poly(this compound) Composites
The electrical properties of poly(this compound) (PBMA) composites are significantly influenced by the inclusion of various nanoparticles, making them suitable for applications requiring specific electrical insulation or conductivity.
Research has focused on the electrical properties of PBMA using nanostructured titanium dioxide (TiO₂) as an additive. aip.org These composites, prepared by in situ polymerization of this compound with varying TiO₂ content, show that temperature-dependent AC conductivity increases with rising temperatures, frequencies, and the volume fraction of TiO₂ nanoparticles. aip.org The activation energy of these nanocomposite materials can also be determined from these studies. aip.org
Similarly, the inclusion of neodymium oxide (Nd₂O₃) nanoparticles in PBMA nanocomposites has been shown to enhance AC conductivity. researchgate.net The AC conductivity of these nanocomposites was higher than that of pure PBMA, and the electrical conductivity increased with both temperature and frequency. researchgate.net The activation energy and exponential values observed in these systems suggest a small polaron hopping mechanism. researchgate.net
Studies on PBMA/TiO₂ nanocomposites also reported that the conductivity and dielectric properties were higher than those of pure PBMA, with the maximum electrical property observed for a sample containing 7 wt% TiO₂. researchgate.net However, exceeding this concentration led to a decrease in electrical properties due to nanoparticle agglomeration within the polymer matrix. researchgate.net The dielectric constant and dielectric loss studies are typically performed in a frequency range, for example, from 10² to 10⁶ Hz, to assess the impact of nanoparticles on the electrical properties of PBMA. researchgate.net
The following table summarizes key findings from the electrical characterization of PBMA composites:
| Composite System | Filler Concentration (wt%) | Electrical Property Trend | Key Observation | Reference |
| PBMA/TiO₂ | Variable | AC conductivity increases with temperature, frequency, and TiO₂ volume fraction. aip.org | Activation energy determined. aip.org | aip.org |
| PBMA/Nd₂O₃ | Variable | AC conductivity higher than pure PBMA; increases with temperature and frequency. researchgate.net | System follows small polaron hopping mechanism. researchgate.net | researchgate.net |
| PBMA/TiO₂ | Up to 7 wt% | Conductivity and dielectric properties higher than pure PBMA. researchgate.net | Maximum electrical property at 7 wt% TiO₂; agglomeration above this concentration decreases properties. researchgate.net | researchgate.net |
Properties of Poly Butyl Methacrylate and Its Derivatives
Thermal Properties
Glass Transition Temperature (Tg) in Homopolymers and Copolymers
The glass transition temperature (Tg) is a critical thermal property that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For the homopolymer Poly(n-butyl methacrylate) (PBMA), the glass transition temperature is approximately 20 °C gantrade.comlcms.czchemicalbook.com. Some sources indicate a range of 20-30 °C polysciences.com or specifically 32 °C gantrade.com. This relatively low Tg contributes to PBMA's inherent flexibility and impact resistance polysciences.com.
In copolymer compositions, the Tg can be precisely estimated by considering the weight fraction of the constituent monomers and their respective homopolymer Tg values gantrade.com. The copolymerization of butyl methacrylate (B99206) with other monomers allows for the tailoring of the polymer's physical and mechanical properties. For instance, when n-butyl methacrylate is copolymerized with methyl methacrylate (MMA), it enhances the flexibility and toughness of polymethyl methacrylate (PMMA) gantrade.comchemicalbook.com. This approach can improve toughness without the need for traditional plasticizers, which might otherwise compromise UV/weathering resistance gantrade.com. Similarly, in poly(butyl methacrylate-co-isothis compound) copolymers, the ratio of the two monomers can be adjusted to achieve desired Tg values and other mechanical characteristics ontosight.ai. Complex polymer architectures, such as poly(n-butyl acrylate)/poly(methyl methacrylate) core-shell polymers, can exhibit multiple glass transition temperatures, each corresponding to a distinct polymeric component within the structure asianpubs.org.
Table 1: Representative Glass Transition Temperatures (Tg) of this compound Homopolymer and Related Monomers
| Polymer/Monomer Homopolymer | Typical Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(n-Butyl Methacrylate) | 20 (approx.) | gantrade.comlcms.czchemicalbook.com |
| Poly(Methyl Methacrylate) (PMMA) | 105 | gantrade.com |
| Poly(Ethyl Methacrylate) | 66 | gantrade.com |
| Poly(Styrene) | 100 | gantrade.com |
| Poly(n-Butyl Acrylate) | -45 | gantrade.com |
Electrical Conductivity of Poly(this compound) Nanocomposites
Poly(this compound) (PBMA) nanocomposites exhibit enhanced electrical conductivity, making them promising materials for applications such as conductive adhesives, electromagnetic shielding, and sensors proquest.comaip.org. The electrical properties of these composites are significantly influenced by the incorporation of various nanoparticles.
DC and AC Conductivity Analysis
Studies on PBMA nanocomposites, particularly those incorporating metal oxide nanoparticles like neodymium-doped titanium dioxide (Nd-TiO2), cerium-doped titanium dioxide (Ce-TiO2), undoped titanium dioxide (TiO2), neodymium oxide (Nd2O3), or zirconium dioxide (ZrO2), consistently demonstrate an increase in both direct current (DC) and alternating current (AC) conductivity proquest.comaip.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netaip.orgaip.orgresearchgate.net. This enhancement is observed with increasing temperature and frequency proquest.comresearchgate.netresearchgate.netresearchgate.netaip.orgaip.org.
The DC conductivity of nanocomposites is notably higher than that of pure PBMA researchgate.netresearchgate.netresearchgate.netaip.org. The conductivity generally increases with the concentration of nanoparticles within the polymer matrix. However, there is often an optimal concentration beyond which conductivity may decrease due to nanoparticle aggregation aip.orgresearchgate.net. For instance, maximum electrical properties have been observed for composites containing 7 wt% of TiO2 or Ce-TiO2 nanoparticles proquest.comresearchgate.net, and 10 wt% for ZrO2 aip.org.
Theoretical models, such as those proposed by McCullough, Bueche, Scarisbrick, and Mamunya, are frequently employed to analyze and predict the DC conductivity behavior of PBMA nanocomposites. Among these, the Mamunya model often shows better agreement with experimental conductivity data proquest.comresearchgate.netresearchgate.netresearchgate.netglobalauthorid.com.
Table 2: Influence of Nanoparticle Loading on PBMA Nanocomposite Conductivity
| Nanoparticle Type | Effect on DC Conductivity | Effect on AC Conductivity | Optimal Loading (wt%) | Reference |
| Nd-TiO2 | Increases with concentration | Increases with temperature and frequency | Not specified, but generally increases | researchgate.net |
| Ce-TiO2 | Enhanced | Increases with temperature and frequency | 7 | proquest.comresearchgate.net |
| TiO2 | Increases with concentration | Increases with temperature and frequency | 7 | aip.orgaip.orgresearchgate.net |
| Nd2O3 | Enhanced | Enhanced | Not specified | researchgate.netglobalauthorid.comx-mol.net |
| ZrO2 | Increases with concentration | Not specified | 10 | aip.org |
Hopping Conduction Mechanisms in Poly(this compound) Systems
The observed electrical conductivity in PBMA nanocomposites is largely attributed to hopping conduction mechanisms proquest.comresearchgate.netresearchgate.netresearchgate.netramnagarcollege.ac.in. Analysis of AC conductivity, including the determination of activation energy and the exponential factor, provides strong evidence for this mechanism proquest.comresearchgate.netresearchgate.netresearchgate.net.
In these systems, the activation energy calculated from AC electrical conductivity typically decreases with increasing frequency and temperature proquest.comresearchgate.netresearchgate.net. This behavior is characteristic of hopping transport, where charge carriers jump between localized states within the material ramnagarcollege.ac.in. Specifically, single polaron hopping has been identified as a dominant charge conduction mechanism in certain PBMA systems researchgate.netramnagarcollege.ac.in.
In the broader context of solid polymer electrolytes, ion movement is often described as hopping in nearest vacancies. Reducing the polymer's crystallinity can be a strategy to increase ionic conductivity by facilitating these hopping events sciopen.com.
Surface Properties and Interactions
The surface properties of Poly(this compound) (PBMA) and its coatings are crucial for their performance in various applications, influencing aspects such as wettability and adhesion.
Surface Morphology and Wettability
PBMA films can exhibit a smooth and dense surface morphology nih.gov. The surface topography of PBMA can undergo significant changes, transitioning from a nanostructured to a smooth surface, particularly when the temperature crosses the glass transition temperature (Tg) researchgate.net.
Wettability, a measure of how well a liquid spreads on a solid surface, is quantitatively assessed by the contact angle wikipedia.orgbiolinscientific.com. A smaller contact angle indicates better wettability biolinscientific.com. Plasma polymerized n-butyl methacrylate (PPBMA) coatings have been shown to significantly enhance surface hydrophilicity. For example, a PPBMA coating on 316L stainless steel reduced the contact angle from 24° to approximately 2.0°, indicating a substantial improvement in wettability nih.gov. Conversely, when PBMA latex films are applied, they can induce some dewetting of oil from substrates like PET or quartz, leading to an increase in the oil's micro-contact angle researchgate.net. The addition of certain copolymers, such as star-like poly(this compound)-poly(glycidyl methacrylate) (PBMA-PGMA) block copolymer to biobased epoxy resin, has been observed to improve wetting properties on basalt fibers, even with an accompanying increase in resin viscosity ktu.edu.
Adhesion and Anti-adhesive Properties of Poly(this compound) Coatings
Poly(n-butyl methacrylate) (PBMA) is recognized for its good adhesion properties and is frequently employed as an adhesion promoter gantrade.comchemicalbook.comgantrade.comontosight.aichembk.com. It is capable of forming flexible films that exhibit strong adhesive characteristics ontosight.ai.
The adhesion of PBMA films is significantly influenced by the nature of the substrate surface. Stronger adhesion is observed on hydrophilic surfaces, while weaker adhesion occurs on hydrophobic ones nih.gov. Studies using a surface force apparatus (SFA) have revealed that the effective surface energies and pull-off forces from adhesive contact increase dramatically with increasing contact time and applied load, especially when the polymer is in its rubbery state (above its Tg). This phenomenon is attributed to the formation of strong entanglements across the interface, likely through reptation, which increases the effective contact area over time acs.org.
PBMA finds widespread use in various adhesive formulations, including thermosetting adhesives and pressure-sensitive adhesives gantrade.comchemicalbook.comgantrade.com. Beyond its adhesive qualities, PBMA has also been explored for its anti-adhesive properties. Copolymers of carboxymethyl dextran (B179266) (CMD) and PBMA have been synthesized and investigated for their potential as anti-adhesive and low-fouling coatings, particularly in biomedical applications where preventing non-specific cell and protein attachment is critical scitechnol.com.
Theoretical and Computational Studies of Poly Butyl Methacrylate
Kinetic Modeling of Butyl Methacrylate (B99206) Polymerization Reactions
Kinetic modeling is essential for understanding and optimizing the polymerization processes of butyl methacrylate. Various models have been developed and applied to different polymerization techniques.
For instance, a comprehensive kinetic Monte Carlo (kMC) model has been employed to interpret and understand the experimental results of activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) of this compound (BMA). This model highlighted the significance of slow initiation and required distinct activation and deactivation rate coefficients for the initiator and polymeric species to accurately match experimental data. It also incorporated a second reduction step for the reducing agent and accounted for diffusional limitations on chain-length-dependent termination acs.org.
Studies on the bulk free-radical polymerization (FRP) of n-butyl methacrylate (n-BMA), iso-butyl methacrylate (i-BMA), and tert-butyl methacrylate (t-BMA) have utilized differential scanning calorimetry (DSC) in conjunction with mathematical models. These studies observed that the rate of polymerization (Rp) evolution curve for all isomers exhibited a minimum at low conversions, followed by the characteristic maximum of the autoacceleration effect. The monomer conversion (xmin) at which this minimum was observed followed the order n-BMA > i-BMA > t-BMA, and for conversions smaller than xmin, the termination rate coefficient (kt) showed a plateau sci-hub.seresearchgate.net.
The kinetics of emulsion polymerization of this compound at 50 °C have also been investigated using dilatometry. This research provided unambiguous and accurate values for rate coefficients related to free-radical propagation, exit (desorption), entry (as a function of initiator concentration), and bimolecular termination. It was found that aqueous-phase kinetics involve re-entry of desorbed free radicals into particles and a primary free radical capture efficiency significantly less than 100%. Exit was identified as a transfer-diffusion-dominated process rsc.org.
In multi-site phase transfer catalyzed radical polymerization of n-butyl methacrylate, kinetic studies determined the dependence of the rate of polymerization (Rp) on concentrations of monomer, initiator, and catalyst, as well as the volume fraction of the aqueous phase, solvent polarity, and temperature. The reaction orders with respect to monomer, initiator, and multi-site phase transfer catalyst were found to be 0.50, 1.0, and 0.52, respectively, leading to a proposed reaction mechanism tandfonline.com.
Furthermore, the in situ free radical polymerization of BMA monomer in anodic aluminum oxide (AAO) nanoreactors has been explored. Polymerization kinetics were followed by DSC and proton Nuclear Magnetic Resonance spectroscopy (1H-NMR), demonstrating confinement effects when compared to bulk polymerization. Both techniques showed a gel-effect in all cases, and the number average molecular weight (Mn) of the PBMA obtained in AAO templates (60–300 nm) ranged between 30×10^3 and 175×10^3 g/mol csic.es.
Theoretical Models for Electrical Conductivity in Poly(this compound) Composites (e.g., McCullough, Bueche, Scarisbrick, Mamunya Models)
Theoretical models are frequently applied to understand and predict the electrical conductivity of poly(this compound) (PBMA) composites, particularly when incorporating conductive fillers. Experimental and theoretical investigations have been carried out using models such as McCullough, Bueche, Scarisbrick, and Mamunya to observe direct current (DC) conductivity differences induced by the addition of various nanoparticles to the PBMA matrix researchgate.netresearchgate.netproquest.compsu.ac.th.
For electrically conductive nanocomposite systems based on PBMA with neodymium-doped titanium dioxide (Nd-TiO2) nanoparticles, experimental and theoretical studies indicated that the Mamunya model showed better agreement with the experimental conductivity compared to the McCullough, Bueche, and Scarisbrick models researchgate.netresearchgate.net. Similarly, when cerium-doped titanium dioxide (Ce-TiO2) nanoparticles were incorporated into PBMA, the Mamunya model also exhibited good agreement with the experimental DC conductivity proquest.compsu.ac.th.
The DC conductivity of these nanocomposites was generally higher than that of pure PBMA and increased with the concentration of the added nanoparticles. The AC conductivity of PBMA and its composites was observed to increase with increasing temperatures and frequencies. Analysis of activation energy and the exponential factor from AC conductivity results suggested a hopping conduction mechanism in these nanocomposites, responsible for the temperature-dependent conductivity researchgate.net.
Table 1: Comparison of Theoretical Models for DC Conductivity in PBMA Composites
| Filler Type | Models Applied | Best Agreement | Reference |
| Nd-TiO2 nanoparticles | McCullough, Bueche, Scarisbrick, Mamunya | Mamunya | researchgate.netresearchgate.net |
| Ce-TiO2 nanoparticles | Scarisbrick, Bueche, McCullough, Mamunya | Mamunya | proquest.compsu.ac.th |
Diffusion Mechanism Studies in Poly(this compound) Systems
Understanding diffusion mechanisms within poly(this compound) systems is crucial for various applications, including film formation, solvent interactions, and composite materials.
Polymer interdiffusion in PBMA latex films has been investigated using fluorescence spectroscopy, specifically non-radiative energy transfer measurements. This technique requires labeled polymers, with 2H labeling for small-angle neutron-scattering (SANS) and donor/acceptor groups for fluorescence spectroscopy kpi.ua.
The influence of entanglements on the time dependence of mixing in PBMA latex films has been studied using energy transfer experiments. For films prepared from low molecular weight polymer (Mw = 34,000), comparable to the entanglement molecular weight (Me) of PBMA, the extent of mixing (fm) increased with time as t^(1/2), consistent with Fickian diffusion. However, for higher molecular weight polymer (Mw = 380,000, Mw > 10Me), a sharp crossover from t^(1/2) to t^(1/4) scaling was observed at higher mixing extents. The early-time behavior was attributed to Fickian diffusion of the lowest molecular weight components of the broadly disperse polymer acs.org.
Polymer diffusion measurements have also been conducted in poly(butyl acrylate-co-methyl methacrylate) [P(BA-MMA)] copolymer latex films using fluorescence resonance energy transfer (FRET). Apparent diffusion coefficients (Dapp) were calculated from the energy transfer data and showed an increase with annealing temperature and a decrease with the glass transition temperature (Tg). The temperature dependence of polymer dynamics extracted from rheology measurements showed good agreement with the temperature dependence of Dapp acs.org.
The swelling kinetics and diffusion coefficients of carbon dioxide (CO2) in poly(methyl methacrylate) and poly(this compound) bulk samples have been studied in situ in supercritical CO2. It was concluded that the degree of swelling increased with pressure at a fixed temperature and showed a nonmonotonic dependence on temperature. Molecular dynamics (MD) simulations were found to be consistent with experimental data, showing that CO2 diffusion into the polymer led to a significant increase in chain mobility and intermolecular distances mdpi.com.
The effect of branching on polymer diffusion in branched PBMA latex films has also been examined. Fluorescently labeled branched PBMA latex particles were prepared, and polymer diffusion rates were studied by measuring energy transfer. After correcting for Tg effects, PBMA with the highest degree of branching exhibited the highest diffusivity researchgate.net. Molecular dynamics simulations have also been employed to study penetrant diffusion in poly-(n-butyl methacrylate) networks dntb.gov.ua.
Computational Chemistry Approaches for this compound Reactivity and Polymer Properties (Implied)
Computational chemistry approaches provide powerful tools for investigating the reactivity of this compound and predicting the properties of its polymer.
Kinetic Monte Carlo (kMC) models, as mentioned in Section 6.1, are a type of computational approach used to simulate the complex kinetics of polymerization reactions, such as the ARGET ATRP of BMA, by considering individual reaction steps and their probabilities acs.org.
Simplified kinetic modeling and computational studies have been applied to atom-transfer radical polymerization (ATRP) of tert-butyl methacrylate (tBMA). The primary objective of these studies was to understand the behavior of chemical species during the reaction and their influence on polymer properties, including molecular weight and dispersity. The proposed models demonstrated good reproducibility of experimental data, with average errors typically less than 10%. Simulations indicated a strong dependence of monomer conversion on initiator and catalyst concentrations scielo.brscispace.com.
Quantum Mechanics (QM) studies have been used in conjunction with experimental techniques to investigate the free-radical copolymerization kinetics of n-butyl cyanoacrylate and methyl methacrylate. QM predictions of reactivity ratios showed excellent agreement with experimentally determined values, illustrating the capability of computational methods to accurately predict monomer reactivity queensu.ca.
More broadly, computational quantum chemistry can be used to estimate rate constants for various polymerization reactions, such as chain transfer to monomer (CTM) reactions. Studies have shown that calculated activation energies and rate coefficients can be sensitive to the type of density functionals used in the calculations, highlighting the importance of selecting appropriate computational methods sci-hub.se. Molecular dynamics simulations also fall under computational chemistry and are extensively used to study polymer-matrix nanocomposites, including their structure, dynamics, and entanglement networks nih.gov.
Molecular Simulations of Poly(this compound) Chain Dynamics and Confinement Effects
Molecular simulations, particularly molecular dynamics (MD) simulations, are instrumental in elucidating the intricate chain dynamics of poly(this compound) and the impact of confinement on these dynamics.
MD simulations have been utilized to study the swelling of poly(methyl methacrylate) and poly(this compound) in supercritical carbon dioxide. These simulations revealed that the diffusion of CO2 molecules into the polymer led to a significant increase in chain mobility and the distances between polymer chains mdpi.com.
The effects of confinement on polymer chain dynamics are a critical area of study. Molecular dynamics simulations of polymer melts surrounding nanoscopic particles have been performed to explore how polymer/nanoparticle interactions, surface-to-volume ratio, and boundary conditions influence both the structure and dynamics of the polymer melt. These simulations indicated that polymer chains near the nanoparticle surface become elongated and flattened, an effect that appeared independent of the interaction strength within the studied range. Furthermore, the glass transition temperature (Tg) of the melt could be shifted to either higher or lower temperatures by tuning the interactions between the polymer and the nanoparticle acs.org.
Confinement effects on chain dynamics and local chain order in entangled polymer melts have also been investigated. Peculiarities in the dynamics of side groups in polymers, such as those in poly(this compound) isomers, have been attributed to confinement effects induced by surrounding main chains mdpi.com. In the context of in situ polymerization, the confinement within anodic aluminum oxide (AAO) nanoreactors has been shown to influence the polymerization kinetics of BMA, suggesting an impact on the resulting polymer chain dynamics and structure within these confined environments csic.esacs.org. Molecular dynamics simulations have also been specifically used to study penetrant diffusion within poly-(n-butyl methacrylate) networks, which inherently involves understanding the dynamics of the polymer network itself dntb.gov.ua.
Table 2: Key Findings from Molecular Simulations on PBMA Chain Dynamics and Confinement
| Simulation Focus | Key Observations | Reference |
| Swelling in supercritical CO2 | Increased chain mobility and intermolecular distances due to CO2 diffusion. | mdpi.com |
| Polymer melts near nanoparticles | Chains near surface become elongated/flattened; Tg can be shifted by tuning interactions. | acs.org |
| Side group dynamics under confinement | Peculiarities in side group dynamics attributed to confinement effects. | mdpi.com |
| Penetrant diffusion in networks | Insights into diffusion mechanisms within poly(n-butyl methacrylate) networks. | dntb.gov.ua |
Advanced Applications and Functional Materials Derived from Butyl Methacrylate
Coatings, Adhesives, and Surface Modification Technologies
Functionalized Poly(butyl methacrylate) for Enhanced Surface Properties
Functionalization of poly(this compound) (PBMA) is a key strategy to tailor its surface properties for specific applications. Surface-initiated atom transfer radical polymerization (SI-ATRP) has been successfully employed to modify graphene oxide (GO) particles with PBMA chains. This modification facilitates the creation of hybrid materials with controlled conductivity, leading to suspensions in silicone oil that exhibit enhanced sedimentation stability and improved electrorheological activity. rsc.org
Furthermore, the dispersion of reduced graphene oxide (rGO) grafted with relatively short chains of poly(n-butyl methacrylate) (PBMA) within a poly(ethylene-co-butyl acrylate) (EBA) matrix has led to the development of promising electrical field grading materials (FGMs) for high-voltage direct-current (HVDC) applications. These rGO-PBMA composites, with filler fractions above 3 vol. %, demonstrate distinct non-linear resistivity with increasing electric field, and their resistivity can be precisely adjusted by altering the PBMA graft length or the rGO filler fraction. mdpi.com
PBMA has also been utilized in the modification of monolithic materials, particularly in the preparation of monolithic stationary phases within polyimide channels and polyimide-coated capillaries. This involves the use of red-light initiated polymerization to synthesize poly(this compound-co-ethylene dimethacrylate) monoliths, which have been successfully applied in the separation of model protein mixtures. nih.gov
Polymer Electrolytes for Energy Storage Applications
Polymer electrolytes (PEs) are crucial components in the advancement of energy storage devices, offering enhanced safety and stability compared to traditional organic liquid electrolytes. While liquid electrolytes generally exhibit higher ionic conductivities, PEs provide benefits such as mechanical and chemical reliability. mdpi.comazom.com Polyacrylates, including PBMA, have garnered significant attention as suitable PE hosts due to their mechanical durability, chemical tunability, compatibility with electrodes, and ester polarity. azom.com
Poly(this compound) Based Polymer Electrolytes in Lithium Batteries
Poly(this compound) (PBMA) plays a role in the development of polymer electrolytes for lithium batteries. PBMA can be incorporated into polymer electrolyte systems, such as polyvinyl chloride (PVC)-PBMA blends with lithium perchlorate (B79767) (LiClO4) as the complexing salt. These PBMA-based polymer electrolytes are prepared using techniques like solution casting and are characterized for their structural changes and complex formation, which are important for their performance in lithium batteries. researchgate.net
In the context of polyacrylate-based polymer electrolytes, a poly(n-butyl methacrylate) (PBMA)-poly(ethylene glycol) methacrylate (B99206) (PEGMA) copolymer has demonstrated the ability to retain a significant amount of solvent (400 wt.%) while maintaining good mechanical stability. This characteristic is vital for the performance and longevity of gel polymer electrolytes (GPEs) in lithium-ion batteries. azom.com
Nanostructured Materials from this compound Polymerization
The polymerization of this compound can lead to the formation of various nanostructured materials with tailored properties, opening avenues for advanced applications.
Fabrication of Poly(this compound) Nanopillars and Nanostructures
Well-defined poly(this compound) (PBMA) nanostructures, including nanopillars of high and low aspect ratios, can be fabricated through the "in situ" free radical polymerization of this compound monomer (BMA) within anodic aluminum oxide (AAO) nanoreactors. mdpi.comresearchgate.netnih.gov This method offers a softer and quicker process compared to traditional polymer infiltration, achieving 100% PBMA polymer nanostructures. mdpi.comnih.gov
The polymerization kinetics in these confined environments show significant differences compared to bulk polymerization, with faster polymerization rates observed. mdpi.comresearchgate.net The resulting PBMA nanopillars exhibit controlled, homogeneous aspect and size, with diameters ranging from 140 to 300 nm. mdpi.com The Young's modulus of low aspect ratio PBMA nanopillars has been determined to be 3.1 ± 1.1 MPa. mdpi.comresearchgate.netnih.gov Furthermore, copolymerization of this compound with monomers like 2-hydroxyethyl acrylate (B77674) in AAO templates can yield nanopillar structures with interesting softening surfaces and extraordinary swelling capacities, which are of particular interest for surface science and cell culture applications. dntb.gov.uaconicet.gov.ar
Poly(this compound) Nanoparticles for Reinforcement and Other Applications
Poly(this compound) (PBMA) nanoparticles, or copolymers containing BMA, are utilized for reinforcement and other applications. For instance, poly(methyl methacrylate-co-butyl methacrylate) [P(MMA-co-BMA)] nanoparticles have been synthesized via emulsion polymerization and incorporated into natural rubber (NR) by latex compounding to enhance its properties. scilit.comresearchgate.net
The use of nanoparticles, including those derived from PBMA, in composite materials is a growing area of interest due to their potential in various fields such as pharmacy, medicine, biology, and agriculture. raco.cat The mechanical properties of nanocomposites can be influenced by the incorporation of these nanoparticles. For example, while poly(methyl methacrylate-co-butyl acrylate) (P(MMA-co-BuA)) can have a Young's modulus of 98.5 MPa, the incorporation of silver nanoparticles can lead to a decrease in elastic behavior and tensile strength, suggesting that the nanocomposite may become more fragile due to agglomerates. raco.cat
PBMA is also used in nanocomposites reinforced with ceria nanoparticles, which can lead to materials suitable for highly durable electronic devices like supercapacitors, electrochemical sensors, and optoelectronics, due to improved optical, dielectric, and electrical properties. researchgate.net Cellulose (B213188) nanocrystals (CNCs) surface-modified with poly(n-butyl methacrylate) (PBMA) have been employed as reinforcement in poly(ε-caprolactone) (PCL) nanocomposites, resulting in materials with higher transparency, greater thermal stability, and stronger mechanical properties compared to unfilled PCL. diva-portal.org
Triboelectric Nanogenerators (TENGs) with Poly(this compound) Components
Poly(this compound) (PBMA) and its copolymers are being explored as components in triboelectric nanogenerators (TENGs) for efficient mechanical energy harvesting. For example, a poly[(butyl acrylate)-co-(this compound)] (PBA-PBMA) block copolymer has been synthesized and used as a tribopositive material for high-performance hydrogel-based TENGs (HD-TENGs). acs.org These HD-TENGs exhibit high flexibility, moderate transparency (around 58% transmittance), and exceptional triboelectric output performance, achieving an open-circuit voltage of approximately 280 V and a short-circuit current of 34 µA. acs.org
Another notable application involves the use of porous carboxymethyl cellulose/poly(butyl acrylate and this compound) (CMC/P(BA-BMA)) composite aerogel films in mechanoradical-based TENGs. researchgate.netacs.org These flexible nanogenerators demonstrate high power output, with an open circuit voltage of 31 V and a short circuit current of 10 µA under periodic stress, capable of powering multiple blue light-emitting diodes. researchgate.netacs.org The proposed mechanism for their high performance involves the generation of mechanoradicals during bond breaking in the P(BA-BMA), leading to transient dipole moments and permanent electric dipole moments, which contribute to the potential difference. acs.org
Composites and Blends for Material Property Enhancement
The incorporation of this compound, either as a monomer in copolymers or as a component in polymer networks, significantly contributes to the development of composites and blends with enhanced mechanical, thermal, and functional properties.
Reinforcement of Natural Rubber with Poly(methyl methacrylate-co-butyl methacrylate) Nanoparticles
Poly(methyl methacrylate-co-butyl methacrylate) [P(MMA-co-BMA)] nanoparticles are synthesized through emulsion polymerization, a process that allows for the creation of uniformly sized particles scilit.com114.55.40. These nanoparticles are subsequently incorporated into natural rubber (NR) via latex compounding, a method that facilitates homogeneous dispersion within the rubber matrix scilit.com114.55.40. This integration of P(MMA-co-BMA) nanoparticles serves as a reinforcing agent for natural rubber, leading to improvements in its mechanical characteristics scilit.com. The block copolymerization of this compound (BMA) and methyl methacrylate (MMA) has been extensively studied using controlled polymerization techniques, with the resulting copolymers finding applications in various fields, including rubber reinforcement researchgate.net. Polymers derived from poly(methyl methacrylate) (PMMA), such as P(MMA-co-BMA), exhibit similar properties and are explored for use in biomedicine researchgate.net. The addition of such nanoparticles to polymer blends can lead to enhanced mechanical properties, including increased tensile strength and modulus of elasticity researchgate.net.
Poly(this compound) in Biocomposite Films (e.g., with Regenerated Cellulose)
This compound (BMA) serves as an effective chemical modifier for biocomposite films, particularly those composed of regenerated cellulose (RC) and coconut shell (CS) researchgate.netresearchgate.netncsu.edu. The treatment of RC-CS biocomposite films with BMA has been shown to significantly improve their tensile properties, modulus of elasticity, and crystallinity index (CrI) researchgate.netresearchgate.netncsu.edu. This modification enhances the interfacial interaction and dispersion of coconut shell particles within the regenerated cellulose matrix researchgate.net.
Research findings indicate that increasing the coconut shell content up to 3 wt.% in these biocomposite films leads to an increase in tensile strength and modulus of elasticity researchgate.netresearchgate.net. However, further increases in CS content, such as to 4 wt.%, can result in a decrease in the modulus of elasticity and elongation at break researchgate.netresearchgate.net. Treated films, when compared to their untreated counterparts at similar CS content, consistently exhibit higher tensile properties and a greater crystallinity index researchgate.net. Furthermore, the thermal stability of CS-RC biocomposite films improves with increasing CS content up to 3 wt.%, and BMA-treated films generally demonstrate superior thermal stability researchgate.netncsu.edu. The presence of BMA also contributes to an increased crystallinity in the regenerated cellulose biocomposite films researchgate.netncsu.edu.
The following table summarizes the general trends observed in the mechanical properties of regenerated cellulose-coconut shell (RC-CS) biocomposite films with varying coconut shell (CS) content and this compound (BMA) treatment:
| Property | Effect of Increasing CS Content (up to 3 wt.%) | Effect of BMA Treatment (compared to untreated) |
| Tensile Strength | Increases researchgate.netresearchgate.net | Higher researchgate.netresearchgate.net |
| Modulus of Elasticity | Increases researchgate.netresearchgate.net | Higher researchgate.netresearchgate.net |
| Elongation at Break | Decreases researchgate.netresearchgate.net | Lower researchgate.net |
| Crystallinity Index (CrI) | Increases researchgate.netresearchgate.net | Higher researchgate.netresearchgate.net |
| Thermal Stability | Increases researchgate.netncsu.edu | Better researchgate.netncsu.edu |
Oil-Absorptive Fibers from Poly(this compound) Semi-IPNs
Oil-absorptive fibers have been successfully developed utilizing semi-interpenetrating polymer networks (semi-IPNs) based on poly(this compound) (PBMA) and poly(hydroxyethyl methacrylate) (PHEMA) tandfonline.comtandfonline.comresearchgate.netresearchgate.net. These fibers are typically prepared through a sequential polymerization method, with divinylbenzene (B73037) (DVB) serving as a crucial cross-linking agent tandfonline.comtandfonline.comresearchgate.net. The subsequent wet-spinning process transforms the polymer solution into functional fibers tandfonline.comtandfonline.comresearchgate.net.
The concentration of the cross-linking agent, DVB, plays a significant role in determining the properties of these oil-absorptive fibers. An increase in DVB content leads to improved oil absorbency, the formation of a more perfect cross-linking structure, enhanced entanglement behaviors, and better thermal stability, alongside a mediated crystalline temperature tandfonline.comtandfonline.comresearchgate.netresearchgate.net. Conversely, increasing the DVB content can also result in an increase in the glass transition temperature and a reduction in crystallization behavior tandfonline.comtandfonline.com.
Specific research indicates that sandwich oil-absorptive materials composed of PBMA/PHEMA (70/30 by weight) with a 2%wt. DVB content (based on HEMA monomer weight) achieved a maximum oil absorptivity of 15.5 g/g for 10% crude oil diluted with toluene (B28343) researchgate.netresearchgate.net.
Environmental and Sustainability Considerations in Butyl Methacrylate Research
Biodegradation and Environmental Fate of Poly(butyl methacrylate)
The environmental fate of butyl methacrylate (B99206) (BMA) monomer is influenced by its release pathways and subsequent degradation processes. BMA's production and diverse applications, such as in dental technology, surface coatings, adhesives, and textile finishing, can lead to its release into the environment through various waste streams. researchgate.net
In the atmosphere, n-butyl methacrylate exists primarily as a vapor. It undergoes degradation through reactions with photochemically-produced hydroxyl radicals and ozone, with estimated atmospheric half-lives of approximately 17 hours and 1 day, respectively. researchgate.net Unlike some other compounds, n-butyl methacrylate is not expected to be susceptible to direct photolysis by sunlight, as it lacks chromophores that absorb at relevant wavelengths. researchgate.net
When released into soil, n-butyl methacrylate is anticipated to exhibit high mobility, characterized by an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 55. researchgate.net Volatilization from moist soil surfaces is considered a significant fate process due to its estimated Henry's Law constant of 5.0 x 10-4 atm-cu m/mole. researchgate.net Furthermore, volatilization from dry soil surfaces is also possible given its vapor pressure. researchgate.net
In aquatic environments, n-butyl methacrylate is not expected to adsorb significantly to suspended solids and sediment, based on its estimated Koc. researchgate.net Volatilization from water surfaces is a crucial fate process, with estimated half-lives of approximately 5.6 hours for a model river and 5.4 days for a model lake. researchgate.net The potential for bioconcentration in aquatic organisms is considered moderate, indicated by an estimated bioconcentration factor (BCF) of 37. researchgate.net Hydrolysis is not expected to be a major degradation pathway, with estimated half-lives of 80 and 8 years at pH 7 and 8, respectively. researchgate.net
Biodegradation plays a vital role in the environmental fate of n-butyl methacrylate. A Japanese MITI test demonstrated that 88% of the theoretical biochemical oxygen demand (BOD) was reached in four weeks, signifying that biodegradation is an important removal mechanism in the environment. researchgate.net More broadly, methacrylate esters, including n-butyl methacrylate, are not persistent in the environment and biodegrade rapidly in water through the action of bacteria present in water and sewage treatment plants. gantrade.com Laboratory tests confirm ready biodegradation with complete mineralization. gantrade.com
The environmental behavior of n-butyl methacrylate also involves its partitioning across different compartments. Based on a Mackay Level 1 calculation, approximately 96.2% of the substance is expected to partition into the air in an equilibrium model. solidstatetechnology.us In a Mackay Level III model, which accounts for transport and degradation, n-BMA predominantly remains in the environmental compartment into which it was initially released (96.6% in air if released to air, and 97.6% in water if released to water). solidstatetechnology.us Despite some reservations regarding the precise adsorption data to soil, all methacrylate substances are considered readily biodegradable, and there is a low potential for bioaccumulation in fish due to rapid metabolism. solidstatetechnology.us
For related acrylic polymers like poly(methyl methacrylate) (PMMA), proper fabrication ensures minimal release of pollutant substances, and at the end of its product life, PMMA can be utilized for energy recovery, chemical recycling, or mechanical recycling. ecetoc.org PMMA scrap is not classified as hazardous waste, allowing small quantities to be disposed of as household refuse, though larger quantities should be recycled. ecetoc.org While the environmental fates and health effects of all acrylic polymer wastes are not yet fully understood, biotechnological approaches involving microbial activity are being explored as eco-friendly strategies for their management. researchgate.net Photo-degradation studies on acrylic terpolymers, including those with butyl acrylate (B77674), under UV irradiation have shown that chain cleavage occurs at longer irradiation times, leading to polymer degradation, with photo-oxidation also potentially occurring simultaneously. researchgate.netrsc.org The reaction typically occurs at the pendent group, with no observed destabilization of the main polymer chain. researchgate.netrsc.org
Table 1: Environmental Fate Parameters for n-Butyl Methacrylate (Monomer)
| Parameter | Value | Environmental Compartment | Source |
| Atmospheric Half-life (Hydroxyl Radicals) | ~17 hours | Air | researchgate.net |
| Atmospheric Half-life (Ozone) | ~1 day | Air | researchgate.net |
| Koc (Organic Carbon-Water Partition Coefficient) | 55 (estimated) | Soil | researchgate.net |
| Henry's Law Constant | 5.0 x 10-4 atm-cu m/mole (estimated) | Moist Soil/Water | researchgate.net |
| Volatilization Half-life (Model River) | 5.6 hours (estimated) | Water | researchgate.net |
| Volatilization Half-life (Model Lake) | 5.4 days (estimated) | Water | researchgate.net |
| BCF (Bioconcentration Factor) | 37 (estimated) | Aquatic Organisms | researchgate.net |
| Biodegradation (Japanese MITI Test) | 88% theoretical BOD in 4 weeks | Water | researchgate.net |
Research on Microplastic Contamination Involving Poly(this compound)
Microplastics (MPs) and nanoplastics (NPs), formed from the degradation of larger plastic materials, are recognized as significant emerging environmental pollutants. ccsenet.org While their impact on aquatic ecosystems is well-documented, their effects on terrestrial animals, particularly farm animals, are still being explored. ccsenet.org
Recent research has confirmed the presence of microplastic contamination in domestic animals. For instance, in Indonesia, the intestines of ducks were found to be contaminated with microplastics, primarily fragments and filaments. ccsenet.org Notably, poly(n-butyl methacrylate) (PBM) was identified as one of the constituent polymers in these microplastic fragments, alongside nylon (PA), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyvinyl chloride (PVC). ccsenet.org
Understanding the early stages of abrasive wear at the nanoscale is crucial for designing polymeric composites and blends that are more wear-resistant. researchgate.net Such advancements could contribute to reducing the formation of microparticles, thereby mitigating microplastic contamination in the environment. researchgate.net
Sustainable Synthesis Routes for this compound (Implied by current research trends)
Current research trends in chemical synthesis are increasingly focused on developing sustainable routes for monomers and polymers, driven by environmental concerns and the desire to reduce reliance on petroleum-based resources. This includes efforts to synthesize methacrylate monomers, such as this compound, using greener and more renewable approaches.
One significant area of research involves the synthesis of copolymers from renewable resources, particularly terpenes like β-myrcene. researchgate.netjamorin.comrsc.org Emulsion polymerization, an environmentally benign method, has been employed to synthesize copolymers of β-myrcene with various methacrylate monomers, including isothis compound and tert-butyl methacrylate, which are structurally related to this compound. researchgate.netrsc.org These approaches aim to create a wide range of industrial latexes and sustainable semi-synthetic rubbers. researchgate.netjamorin.com
Another promising direction is the improved synthesis of (meth)acrylates derived from pinene, a naturally occurring compound. google.comgoogle.com This involves replacing hazardous or expensive reagents used in traditional synthesis methods with more innocuous, cheaper, and sustainable alternatives. google.comgoogle.com These sustainably derived monomers can then be successfully copolymerized, for example, with n-butyl acrylate, to produce coatings with enhanced properties. google.comgoogle.com
Furthermore, the development of bio-based polymeric materials from plant oils represents a move towards more sustainable production. For instance, poly(this compound) (PBMA) has been incorporated into bio-based polymeric materials derived from epoxidized soybean oil (ESO) to create flexible network polymers. rsc.org This demonstrates the potential for integrating conventional polymers with bio-based components to achieve desired material properties while increasing bio-content. rsc.org
Research also explores the solvent-free manufacture of methacrylate polymers from biomass pyrolysis products. This novel approach aims to add value to pyrolysis liquids by exploiting their diverse alcohol functional groups to yield non-energy products. This method allows for monomer production in a single reaction step, eliminating the need for extensive separation or the use of toxic reagents, and shows promise as a sustainable replacement for conventional poly(this compound).
The broader trend in bio-based acrylate and methacrylate resins involves synthesizing monomers using bio-based moieties, such as isosorbide (B1672297) or rosin, which are reacted with acrylic or methacrylic monomers. These bio-based monomers can then be polymerized, either as homopolymers or with other co-monomers, to produce resins with increased bio-content, offering sustainable alternatives to conventional polymeric resins in various applications.
Table 2: Bio-based Feedstocks and Sustainable Synthesis Approaches for Methacrylate Monomers/Polymers
| Bio-based Feedstock/Moiety | Synthesis Approach | Related Methacrylate/Polymer | Source |
| β-Myrcene (Terpene) | Emulsion copolymerization | Isothis compound, tert-butyl methacrylate copolymers | researchgate.netjamorin.comrsc.org |
| Pinene | Improved synthesis with sustainable reagents | Pinene-derived (meth)acrylates (e.g., 3-pinanyl methacrylate) | google.comgoogle.com |
| Eugenol | Efficacious, low environmental impact synthesis | Eugenol-methacrylate monomer | |
| Biomass Pyrolysis Products | Solvent-free manufacture | Methacrylate polymers (potential replacement for conventional PBMA) | |
| Epoxidized Soybean Oil | Acid-catalyzed curing with PBMA | PolyESO/PBMA bio-based polymers | rsc.org |
| Isosorbide, Rosin | Reaction with acrylic/methacrylic monomers | Bio-based acrylate/methacrylate resins |
Future Directions and Emerging Research Areas in Butyl Methacrylate Polymer Science
Development of Novel Controlled Polymerization Techniques for Butyl Methacrylate (B99206)
The synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution (polydispersity), and complex architectures is crucial for high-performance applications. Controlled polymerization techniques, also known as living radical polymerization, have revolutionized the synthesis of methacrylate polymers, including PBMA.
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most powerful and versatile controlled radical polymerization methods. These techniques allow for the precise synthesis of PBMA homopolymers, block copolymers, and other complex architectures. Recent research in this area focuses on developing more efficient and robust catalyst systems for ATRP and novel chain transfer agents for RAFT polymerization of butyl methacrylate and other methacrylates. mdpi.com For instance, the development of new symmetrical trithiocarbonate (B1256668) RAFT agents has shown efficient control over the polymerization of methacrylic monomers. mdpi.com
Another emerging area is the development of nitroxide-mediated polymerization (NMP) for methacrylates. While traditionally more challenging for this class of monomers, new nitroxides and initiating systems are being explored to overcome these limitations. acs.org For example, a novel approach using a combination of sodium nitrite (B80452) and iron(II) sulfate (B86663) has been shown to control the radical polymerization of tert-butyl methacrylate in water through a nitroxide-mediated process. acs.org
Table 1: Comparison of Controlled Polymerization Techniques for this compound
| Technique | Key Features | Advantages for PBMA Synthesis | Recent Research Focus |
| ATRP | Utilizes a transition metal catalyst to reversibly activate and deactivate dormant polymer chains. | Precise control over molecular weight and low polydispersity. Enables synthesis of block copolymers. | Development of more active and environmentally benign catalysts. |
| RAFT | Employs a chain transfer agent to mediate the polymerization via a reversible addition-fragmentation process. | Wide monomer scope, tolerance to various functional groups, and synthesis of complex architectures. | Design of novel RAFT agents for better control and versatility. mdpi.com |
| NMP | Uses a stable nitroxide radical to control the growing polymer chain. | Metal-free system, which can be advantageous for certain applications. | Overcoming challenges with methacrylate polymerization through new nitroxide design. acs.orgcmu.edu |
Advanced Functionalization Strategies for Poly(this compound)
The ability to introduce specific functional groups into the polymer structure is key to creating materials with tailored properties and responsiveness. Advanced functionalization strategies for PBMA can be broadly categorized into two approaches: polymerization of functional monomers and post-polymerization modification.
"Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have become a powerful tool for the post-polymerization modification of polymers. This approach allows for the efficient and specific introduction of a wide variety of functional molecules onto the PBMA backbone. For instance, PBMA with pendant azide (B81097) or alkyne groups can be readily modified with complementary functional molecules. The combination of ATRP and click chemistry has been employed to prepare well-defined macromonomers. researchgate.net
Other advanced functionalization techniques being explored include thiol-ene and thiol-yne reactions, which offer high efficiency and orthogonality, making them suitable for creating complex and multifunctional PBMA-based materials.
Multi-Stimuli Responsive Poly(this compound) Materials
Stimuli-responsive polymers, or "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govresearchgate.net The incorporation of this compound into copolymers can be used to tune the response of these materials.
Researchers are increasingly focusing on the development of multi-stimuli responsive materials that can respond to two or more stimuli, offering more sophisticated control over material behavior. nih.govresearchgate.net For example, copolymers of this compound and a pH-responsive monomer like 2-(tert-butylamino)ethyl methacrylate (TBAEMA) can exhibit both temperature and pH sensitivity. nih.gov The hydrophobic nature of the this compound units can influence the lower critical solution temperature (LCST) of thermoresponsive copolymers.
The design of multi-stimuli responsive PBMA-based materials involves the copolymerization of this compound with various functional monomers that impart responsiveness to different stimuli. researchgate.net This allows for the creation of materials with programmable and tunable properties for applications in areas such as drug delivery, sensors, and soft robotics.
Integration of Poly(this compound) in Advanced Manufacturing (e.g., 3D Printing)
Advanced manufacturing techniques, such as 3D printing or additive manufacturing, are revolutionizing the way objects are designed and fabricated. Methacrylate-based resins are widely used in stereolithography (SLA) and other photopolymerization-based 3D printing technologies due to their rapid curing rates and good mechanical properties.
While homopolymers of this compound may be too soft for many structural 3D printing applications, its incorporation into copolymer resins can be highly beneficial. chemicalbook.com The butyl group can impart flexibility and toughness to otherwise brittle materials, improving the impact resistance and durability of 3D printed parts. chemicalbook.com The versatility of this compound allows it to be copolymerized with a wide range of other monomers to create resins with a broad spectrum of properties suitable for various 3D printing applications.
Future research in this area will likely focus on the development of novel PBMA-containing photopolymer resins with enhanced properties, such as improved resolution, faster printing speeds, and unique functionalities like shape memory or self-healing capabilities.
Predictive Modeling and Machine Learning for Poly(this compound) Design and Properties
The traditional trial-and-error approach to polymer design can be time-consuming and expensive. Predictive modeling and machine learning are emerging as powerful tools to accelerate the discovery and design of new polymers with desired properties. iastate.edusoche.org
By training algorithms on existing data, machine learning models can predict the properties of new polymer structures, including those containing this compound, without the need for synthesis and experimental testing. llnl.govasiaresearchnews.com These models can predict a range of properties, such as glass transition temperature (Tg), mechanical strength, and solubility. researchgate.net This data-driven approach allows for the rapid screening of a vast number of potential polymer candidates, identifying the most promising ones for further investigation. researchgate.net
The integration of machine learning with computational chemistry simulations, such as molecular dynamics, can provide even deeper insights into the structure-property relationships of PBMA-based materials. This synergy will enable the in silico design of novel polymers with precisely tailored properties for specific applications.
Table 2: Application of Machine Learning in PBMA Design
| Machine Learning Application | Description | Potential Impact on PBMA Research |
| Property Prediction | Training models to predict physical and chemical properties based on monomer structure and polymer architecture. llnl.govresearchgate.net | Rapidly screen virtual libraries of PBMA copolymers to identify candidates with optimal properties. |
| Inverse Design | Using algorithms to design polymer structures that exhibit a specific set of target properties. | Accelerate the development of new PBMA-based materials for targeted applications. |
| Process Optimization | Optimizing polymerization conditions and formulations for desired material outcomes. | Improve the efficiency and consistency of PBMA synthesis and processing. |
Cross-Disciplinary Research at the Interface of this compound Polymers and Other Scientific Fields
The unique properties of poly(this compound) make it a versatile material for a wide range of cross-disciplinary applications. Its biocompatibility, flexibility, and hydrophobicity are being leveraged in various fields beyond traditional polymer science. chemicalbook.com
In the biomedical field, PBMA and its copolymers are being explored for applications in drug delivery, tissue engineering, and medical device coatings. mdpi.commdpi.com The ability to tune the mechanical properties and surface chemistry of PBMA-based materials is crucial for their interaction with biological systems.
In the field of nanotechnology, the incorporation of nanoparticles into a PBMA matrix can lead to nanocomposites with enhanced mechanical, thermal, and electrical properties. zqpolimer.com These materials have potential applications in electronics, coatings, and advanced textiles. researchnester.com
Furthermore, the integration of PBMA into sensor technologies is an active area of research. By functionalizing PBMA with sensor moieties, it is possible to create materials that can detect changes in their environment, such as the presence of specific chemicals or changes in pH. researchgate.net
The continued collaboration between polymer scientists and researchers in other disciplines will undoubtedly lead to new and exciting applications for this compound-based materials. nih.gov
Q & A
Q. What ethical guidelines apply to toxicity studies involving BMA monomers?
- Methodological Answer : Follow protocols from agencies like NIOSH (e.g., CIB 66 for literature evaluation) to assess inhalation/contact risks. Use in vitro assays (e.g., cytotoxicity tests) before animal studies. Disclose conflicts of interest and adhere to institutional review board (IRB) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
